Technical Documentation Center

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
  • CAS: 827614-46-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride

High-Purity Synthon for Triazole Antifungal Synthesis & Serotonergic Ligand Profiling [1][2] Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a critical pharmacophore and intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthon for Triazole Antifungal Synthesis & Serotonergic Ligand Profiling [1][2]

Executive Summary

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride is a critical pharmacophore and intermediate in the synthesis of second-generation triazole antifungals, most notably Posaconazole (Noxafil) .[1][2] Beyond its industrial utility, it serves as a potent probe in neuropharmacology due to its structural homology with mCPP (1-(3-chlorophenyl)piperazine), acting as a non-selective serotonin receptor ligand.[1][2]

This guide addresses the technical requirements for handling, synthesizing, and validating this compound, with a specific focus on its role in the convergent synthesis of Posaconazole.[2]

Chemical Identity & Passport

Precise identification is required to distinguish this specific halogenated derivative from its close analogs (e.g., mCPP or 4-fluorophenylpiperazine).[1][2]

AttributeSpecification
Systematic Name 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Common Abbreviation 3-Cl-4-F-PP[1][2][3][4] · 2HCl
CAS Number (Base) 93957-54-1 (Reference for parent amine)
CAS Number (HCl) 95884-48-3 (Often cites the monohydrochloride; verify stoichiometry)
Molecular Formula C₁₀H₁₂ClFN₂[1][2] · 2HCl
Molecular Weight 214.67 (Base) / 287.59 (Dihydrochloride)
Solubility Water (>50 mg/mL), DMSO, Methanol
Appearance White to off-white crystalline solid
pKa ~8.9 (Secondary amine), ~4.5 (Aniline nitrogen)

Critical Note on CAS Numbers: Researchers often confuse this compound with 1-(4-Fluorophenyl)piperazine dihydrochloride (CAS 64090-19-3) .[1][2] Ensure the 3-chloro substituent is present in your Certificate of Analysis (CoA) to prevent catastrophic failure in downstream Posaconazole synthesis.[1][2]

Synthetic Utility: The Posaconazole Connection

The primary industrial application of 1-(3-Chloro-4-fluorophenyl)piperazine is as the "tail" fragment in the convergent synthesis of Posaconazole.[1][2] It is coupled to a chiral sulfonate intermediate to form the complete antifungal scaffold.[2]

Mechanism of Action in Synthesis

The secondary amine of the piperazine ring acts as a nucleophile, displacing a leaving group (typically a tosylate or mesylate) on the chiral tetrahydrofuran (THF) core of the Posaconazole precursor.[2]

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis pathway, highlighting the entry point of the piperazine fragment.

Posaconazole_Synthesis Aniline 3-Chloro-4- fluoroaniline Piperazine 1-(3-Chloro-4-fluorophenyl) piperazine (The Synthon) Aniline->Piperazine Cyclization (Diglyme, Reflux) BisAmine Bis(2-chloroethyl)amine BisAmine->Piperazine Coupling N-Alkylation (Na2CO3 / DMSO / Heat) Piperazine->Coupling Nucleophilic Attack ChiralCore Chiral THF-Triazole Tosylate Intermediate ChiralCore->Coupling Electrophile Posaconazole Posaconazole (API) Coupling->Posaconazole Deprotection/Purification

Caption: Convergent synthesis of Posaconazole showing the insertion of the 1-(3-Chloro-4-fluorophenyl)piperazine synthon via N-alkylation.[1][2]

Experimental Protocol: N-Alkylation Coupling

Context: This protocol describes the coupling of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride to a mesylated alkyl chain, a standard model reaction for attaching this pharmacophore.[1][2]

Safety: The dihydrochloride salt is acidic and an irritant.[2] Handle in a fume hood.

Reagents & Setup
  • Nucleophile: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (1.0 equiv)[1][2]

  • Electrophile: Alkyl Mesylate/Tosylate (1.1 equiv)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) (3.5 equiv) – Excess required to neutralize the 2HCl salt and scavenge acid.[1][2]

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).[2]

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Finkelstein condition promoter.[1][2]

Step-by-Step Methodology
  • Salt Neutralization (In-situ):

    • Charge a reaction flask with 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride and anhydrous ACN.

    • Add K₂CO₃ (powdered) under vigorous stirring.

    • Observation: Evolution of CO₂ may occur; ensure venting.[2] Stir for 30 mins at RT to generate the free base in situ.

  • Coupling Reaction:

    • Add the Alkyl Mesylate and KI to the suspension.[2]

    • Heat the mixture to reflux (80°C for ACN) or 90°C (if using DMF).

    • Monitor via TLC or HPLC (See Section 5) until the piperazine peak disappears.[2]

  • Work-up:

    • Cool to room temperature.[2] Filter off inorganic salts (KCl/K₂CO₃).[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Partition the residue between Ethyl Acetate and Water.[2]

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Recrystallize from Isopropyl Alcohol (IPA) or purify via silica gel chromatography (DCM:MeOH 95:5).[2]

Analytical Validation (HPLC Method)

To ensure the integrity of the intermediate before expensive coupling steps, use the following reverse-phase HPLC method.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm
Retention Time ~7.5 - 8.5 min (Dependent on column; elutes later than non-halogenated analogs)

Self-Validating Check:

  • Impurity Marker: Check for 3-Chloro-4-fluoroaniline (starting material).[1][2] This will elute significantly earlier than the piperazine product due to the lack of the saturated heterocycle.[2]

  • Salt Stoichiometry: Perform a silver nitrate titration (argentometric) to confirm chloride content matches the dihydrochloride (approx 24.6% Cl⁻ by mass) vs monohydrochloride.[2]

Pharmacological & Safety Insights

While primarily an intermediate, this compound possesses intrinsic biological activity that researchers must account for during handling and waste disposal.[2]

  • Serotonergic Activity: Like mCPP, this derivative is a non-selective serotonin agonist, particularly at 5-HT2C and 5-HT1A receptors.[1][2] Ingestion or inhalation can cause CNS effects mimicking anxiety or stimulation.[2]

  • Metabolic Stability: The fluorine atom at the para position blocks metabolic hydroxylation at that site, potentially extending the half-life of the piperazine moiety compared to non-fluorinated analogs.[1]

References

  • Saksena, A. K., et al. (1995).[2] "Concise Asymmetric Routes to 2,2,4-Trisubstituted Tetrahydrofurans: Synthesis of the Antifungal Posaconazole (SCH 56592)."[1][2] Tetrahedron Letters.

  • National Center for Biotechnology Information. (2024).[2] "PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine." PubChem. [1][2]

  • Cayman Chemical. (2023).[2] "1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) Product Information." [1][2]

  • Thermo Fisher Scientific. (2024).[2] "Safety Data Sheet: 1-(4-Fluorophenyl)piperazine dihydrochloride." (Cited for contrast regarding CAS 64090-19-3 confusion).

Sources

Exploratory

Technical Whitepaper: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride

[1] Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (commonly abbreviated as 3,4-CFP or 3,4-CFPP ) is a disubstituted phenylpiperazine derivative used primarily as a chemical intermediate in medic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (commonly abbreviated as 3,4-CFP or 3,4-CFPP ) is a disubstituted phenylpiperazine derivative used primarily as a chemical intermediate in medicinal chemistry and as a reference standard in forensic toxicology.[1] Structurally analogous to the well-characterized serotonin receptor agonist m-chlorophenylpiperazine (m-CPP), 3,4-CFP has emerged as a Novel Psychoactive Substance (NPS) and a probe for exploring serotonin (5-HT) receptor subtypes.[1]

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, and handling protocols for research applications. It distinguishes the dihydrochloride salt form—preferred for its aqueous solubility and stability—from the free base.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The dihydrochloride salt is the thermodynamically stable form utilized in biological assays. The addition of the fluorine atom at the para-position, combined with the meta-chlorine, modulates the electronic density of the phenyl ring, influencing both receptor binding affinity and metabolic stability compared to monosubstituted analogues.[1]

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Common Synonyms 3,4-CFP 2HCl; 3-Cl-4-FPP; Kleferein (street name)
CAS Number (2HCl) 91532-33-1
CAS Number (Free Base) 827614-46-0
Molecular Formula C₁₀H₁₂ClFN₂[1][2][3] · 2HCl
Molecular Weight 287.59 g/mol (Salt); 214.67 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL), Ethanol (Moderate)
Melting Point 208–212 °C (decomposition)
pKa ~8.9 (piperazine nitrogen)
Hygroscopicity Moderate (Store in desiccator)

Synthetic Pathways & Manufacturing[1]

The synthesis of 3,4-CFP typically follows an N-arylation cyclization strategy.[1] This route is preferred over direct nucleophilic aromatic substitution (SNAr) on the aryl fluoride due to the deactivating nature of the halogen substitution pattern, although palladium-catalyzed Buchwald-Hartwig aminations are modern alternatives.[1]

Synthesis Protocol (Bis-alkylation Route)

Precursor: 3-Chloro-4-fluoroaniline.[1][3]

  • Reagent Preparation: Bis(2-chloroethyl)amine hydrochloride is used as the cyclizing agent.[1]

  • Cyclization: The aniline is refluxed with bis(2-chloroethyl)amine in a high-boiling solvent (e.g., chlorobenzene or n-butanol) in the presence of a base (K₂CO₃ or Na₂CO₃) to neutralize the HCl generated.[1]

  • Salt Formation: The resulting free base oil is extracted, washed, and dissolved in ethanol or diethyl ether. Anhydrous HCl gas or concentrated HCl solution is introduced to precipitate the dihydrochloride salt.[1]

Reaction Scheme Visualization

Synthesis Nitro 3-Chloro-4- fluoronitrobenzene Aniline 3-Chloro-4- fluoroaniline Nitro->Aniline H2, Pt/C Reduction Intermediate Cyclization Intermediate Aniline->Intermediate + Reagent Reflux (n-BuOH) Reagent Bis(2-chloroethyl)amine HCl Reagent->Intermediate Product 3,4-CFP Dihydrochloride Intermediate->Product HCl/EtOH Precipitation

Figure 1: Synthetic route from nitrobenzene precursor to the final dihydrochloride salt via aniline cyclization.[1][3]

Pharmacological Profile & Mechanism[1]

As a phenylpiperazine, 3,4-CFP acts primarily on the serotonergic system. The 3,4-disubstitution pattern creates a distinct pharmacological footprint compared to m-CPP.[1][3]

Structure-Activity Relationship (SAR)[1]
  • Piperazine Ring: Essential for binding to the aspartate residue in the transmembrane domain of monoamine receptors (ionic interaction).

  • 3-Chloro Substituent: Increases affinity for 5-HT receptors (particularly 5-HT2C and 5-HT1A) via hydrophobic interactions.[1]

  • 4-Fluoro Substituent: Blocks metabolic para-hydroxylation, increasing the compound's half-life and lipophilicity (LogP), facilitating blood-brain barrier penetration.[1]

Receptor Interactions

Research indicates 3,4-CFP functions as a non-selective serotonin receptor agonist and a serotonin releasing agent (SRA).[1]

  • 5-HT2C Receptor: Agonism is linked to hypophagia (appetite suppression) and anxiety-like behaviors in rodent models.[1]

  • 5-HT1A Receptor: Partial agonism contributes to complex thermoregulatory and anxiolytic/anxiogenic effects.[1]

  • SERT (Serotonin Transporter): Acts as a substrate, reversing transport and increasing synaptic serotonin concentrations.

Signaling Pathway Visualization[1]

Mechanism Ligand 3,4-CFP Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding (Agonist) GProtein Gq/11 Protein Receptor->GProtein Activation PLC Phospholipase C (PLC) GProtein->PLC Signaling Cascade IP3 IP3 Production PLC->IP3 Hydrolysis Ca Intracellular Ca2+ Release IP3->Ca ER Release Response Neuronal Excitation (Psychoactive Effect) Ca->Response Depolarization

Figure 2: Putative signaling cascade via 5-HT2C receptor activation, leading to intracellular calcium mobilization.[1]

Experimental Protocols

Preparation of Stock Solutions

The dihydrochloride salt is highly water-soluble but prone to hydrolysis over time if stored improperly.[1]

  • Solvent: Use molecular biology grade water or DMSO.[1]

  • Concentration: Prepare a 10 mM stock solution.

    • Calculation: Dissolve 2.88 mg of 3,4-CFP 2HCl in 1 mL of solvent.

  • Storage: Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles. Stability is approximately 3 months at -20°C.[1]

In Vitro Binding Assay (Standard Protocol)

To validate serotonergic activity, a competitive radioligand binding assay is standard.

  • Tissue: Rat brain cortex homogenate or HEK293 cells expressing human 5-HT2C.[1]

  • Radioligand: [³H]-Mesulergine (antagonist) or [³H]-5-HT (agonist).[1]

  • Non-specific Binding: Defined using 10 µM Mianserin.[1]

  • Incubation: 60 minutes at 37°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

Safety, Handling & Regulatory[4][8][9]

GHS Hazard Classification[1]
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[4][5]

  • Skin Corrosion/Irritation: Category 2.[1][6][5]

  • Eye Damage/Irritation: Category 2A.[1][6][5]

  • STOT-SE: Category 3 (Respiratory irritation).[1]

Handling Precautions
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Incompatibility: Avoid strong oxidizing agents.[1] The compound emits toxic fumes of hydrogen chloride, nitrogen oxides, and hydrogen fluoride upon thermal decomposition.

Regulatory Status
  • Research Use: Generally unregulated for in vitro research in many jurisdictions, but researchers must verify local laws.

  • Controlled Substance: Due to its structural similarity to m-CPP and its identification as a designer drug, it may be scheduled under analogue acts in regions like the USA (Federal Analogue Act), UK (Psychoactive Substances Act), or Japan (Designated Substances). Verification of local compliance is mandatory before procurement.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. (Structural analogue reference). Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). EU Early Warning System on New Psychoactive Substances: 3,4-CFP.[1][3] Retrieved from [Link]

  • Glensk, M., et al. (2020).[7] Analysis of the new psychoactive substance 1-(3-chloro-4-fluorophenyl)piperazine (3,4-CFP). Forensic Toxicology. (Contextual validation of NPS status).

Sources

Foundational

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride biological activity

Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride Executive Summary & Chemical Identity 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as 3,4-CFP or 3-Cl-4-F-PP ) is a d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride

Executive Summary & Chemical Identity

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated as 3,4-CFP or 3-Cl-4-F-PP ) is a disubstituted phenylpiperazine derivative.[1] While structurally analogous to the well-characterized serotonin probe m-chlorophenylpiperazine (mCPP), the addition of a fluorine atom at the para position significantly alters its metabolic stability and receptor binding kinetics.

In contemporary research, 3,4-CFP serves two distinct roles:

  • Medicinal Chemistry Scaffold: It acts as a privileged pharmacophore in the synthesis of highly selective serotonin 5-HT1A agonists (e.g., F15599) and dopamine transporter (DAT) ligands.

  • Novel Psychoactive Substance (NPS): It has emerged in the forensic landscape as a designer drug ("Kleferein"), exhibiting psychostimulant and entactogenic properties by mimicking the monoaminergic release profiles of MDMA.

Chemical Specifications
PropertySpecification
Systematic Name 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
CAS Number 91532-33-1 (Dihydrochloride); 827614-46-0 (Free Base)
Molecular Formula C₁₀H₁₂ClFN₂[2][3][4][5] · 2HCl
Molecular Weight 287.59 g/mol
Solubility Highly soluble in water (>20 mg/mL) and DMSO; insoluble in non-polar organic solvents.
Structural Class Arylpiperazine; Phenylpiperazine

Biological Activity & Pharmacodynamics[1][7]

The biological activity of 3,4-CFP is defined by its interaction with the serotonin (5-HT) receptor family and monoamine transporters. The dihydrochloride salt dissociates in physiological media to yield the active protonated piperazine cation.

Serotonin Receptor Modulation (5-HT1A & 5-HT2C)

The 3-chloro-4-fluoro substitution pattern creates a unique electrostatic profile that favors binding to the orthosteric site of G-protein coupled receptors (GPCRs).

  • 5-HT1A Receptor Agonism: Research into biased signaling has utilized the 3,4-CFP moiety to develop "biased agonists" like F15599. The 3,4-CFP core facilitates deep anchoring in the transmembrane binding pocket, particularly interacting with Asp3.32 and Phe6.52 residues. Unlike mCPP (which is often non-selective), the 4-fluoro group in 3,4-CFP tends to enhance selectivity for 5-HT1A over 5-HT2A, promoting G-protein coupling (Gi/o) over

    
    -arrestin recruitment.
    
  • 5-HT2C Receptor Activation: Like its parent scaffold mCPP, 3,4-CFP acts as an agonist at 5-HT2C receptors. This activation is associated with hypolocomotion in rodent models and anxiety-modulation in clinical contexts. The 4-fluorine substitution prevents rapid metabolic hydroxylation at the para position, potentially prolonging the receptor residency time compared to non-fluorinated analogs.

Monoamine Transporter Inhibition

As an NPS, 3,4-CFP exhibits a profile distinct from simple agonists. It acts as a substrate-type releaser and reuptake inhibitor:

  • SERT (Serotonin Transporter): High affinity inhibition, leading to increased synaptic serotonin concentrations.

  • DAT (Dopamine Transporter) & NET (Norepinephrine Transporter): Moderate affinity. The ratio of SERT:DAT inhibition leans heavily toward SERT, which characterizes its "entactogenic" (empathy-producing) rather than purely stimulant effects.

Mechanistic Visualization: 5-HT1A Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated when the 3,4-CFP moiety (as part of a ligand) binds to the 5-HT1A receptor. This pathway is critical for understanding the compound's anxiolytic and antidepressant potential.

G Ligand 3,4-CFP (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Dissociation) Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibits GIRK GIRK Channels (K+ Efflux) GProtein->GIRK Activates (Beta-Gamma subunit) cAMP cAMP Levels (Decrease) AC->cAMP Reduces synthesis PKA Protein Kinase A (Inhibition) cAMP->PKA Downregulates Hyperpol Membrane Hyperpolarization GIRK->Hyperpol Neuronal Inhibition

Figure 1: Signal transduction pathway of 5-HT1A activation by 3,4-CFP-based ligands, leading to neuronal inhibition via cAMP reduction and membrane hyperpolarization.[2][4][6][7]

Experimental Protocols

To validate the biological activity of 3,4-CFP in a research setting, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (5-HT1A)

Objective: Determine the affinity (


) of 3,4-CFP for the 5-HT1A receptor.
  • Membrane Preparation:

    • Harvest HEK-293 cells stably expressing human 5-HT1A receptors.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

      
       for 20 min.
      
    • Resuspend pellet to a protein concentration of 0.5 mg/mL.

  • Incubation:

    • Total Binding: Incubate membranes with 1 nM

      
      -8-OH-DPAT (radioligand).
      
    • Non-Specific Binding (NSB): Add 10

      
      M Serotonin (5-HT) to define NSB.
      
    • Experimental: Add 3,4-CFP dihydrochloride in serial dilutions (

      
       M to 
      
      
      
      M).
    • Incubate for 60 minutes at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash filters

      
       with ice-cold buffer.
      
    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Protocol B: Functional Binding Assay

Objective: Distinguish whether 3,4-CFP acts as a full agonist, partial agonist, or antagonist.

  • Assay Setup:

    • Use membranes as prepared above.

    • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

      
      , 20 
      
      
      
      M GDP (crucial to reduce basal noise), pH 7.4.
  • Reaction:

    • Add 0.1 nM

      
       (non-hydrolyzable GTP analog).
      
    • Add 3,4-CFP (

      
      M for max effect) or serial dilutions.
      
    • Control: Use 10

      
      M 5-HT as the reference for 100% stimulation (Emax).
      
  • Incubation:

    • Incubate for 30 minutes at 30°C.

  • Validation:

    • If 3,4-CFP increases binding

      
       of 5-HT control 
      
      
      
      Full Agonist .
    • If 20–80%

      
      Partial Agonist .
      
    • If no increase, but blocks 5-HT response

      
      Antagonist .
      

Safety & Handling (E-E-A-T)

Warning: 3,4-CFP dihydrochloride is a potent bioactive compound with psychotropic potential. It is not for human consumption.

  • Handling: Must be handled in a Class II Biological Safety Cabinet or Fume Hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Storage: Store at -20°C. The dihydrochloride salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent water absorption.

  • Legal Status: Researchers must verify local regulations. In many jurisdictions, phenylpiperazine analogs are controlled under "analog acts" or specific NPS legislation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2779263: 1-(3-Chloro-4-fluorophenyl)piperazine.[3][8] Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020).[1] EMCDDA operating guidelines for the European Union Early Warning System on new psychoactive substances. Retrieved from [Link]

  • Lladó-Pelfort, L., et al. (2010). F15599, a highly selective 5-HT1A receptor agonist, acts as a biased agonist on dorsal raphe serotonergic neurons. Neuropharmacology. (Contextual reference for the 3-Cl-4-F pharmacophore). Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride

Common Abbreviation: 3,4-CFPP | CAS (Salt): 95884-48-3 (Generic/Free base related: 52605-52-4) Executive Summary & Chemical Architecture 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (3,4-CFPP) is a disubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

Common Abbreviation: 3,4-CFPP | CAS (Salt): 95884-48-3 (Generic/Free base related: 52605-52-4)

Executive Summary & Chemical Architecture

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (3,4-CFPP) is a disubstituted phenylpiperazine derivative acting as a potent serotonin receptor ligand. While structurally analogous to the well-characterized metabolite mCPP (1-(3-chlorophenyl)piperazine), the addition of a para-fluorine atom significantly alters its metabolic stability and receptor binding kinetics.

Currently, 3,4-CFPP occupies a dual status in the scientific community:

  • Medicinal Chemistry: A "privileged scaffold" used to synthesize selective antagonists for 5-HT1A, 5-HT2A, and 5-HT7 receptors.

  • Toxicology/Forensics: An emerging New Psychoactive Substance (NPS) monitored by agencies like the EMCDDA due to its psychostimulant properties mimicking MDMA.

Physicochemical Profile (Dihydrochloride Salt)

The dihydrochloride salt form is the standard for research applications due to enhanced aqueous solubility and oxidative stability compared to the free base.

PropertyValue / Description
Molecular Formula C₁₀H₁₂ClFN₂[1] · 2HCl
Molecular Weight 287.59 g/mol (Salt)
Solubility Water (>50 mM), DMSO (>100 mM). Insoluble in non-polar organics (Hexane).
pKa ~8.8 (Piperazine secondary amine), making it protonated at physiological pH.
Electronic Character 3-Cl: Electron-withdrawing (Inductive), Lipophilic (

). 4-F: Electron-withdrawing, Metabolic Blocker.

Pharmacodynamics: Structure-Activity Relationship (SAR)

The pharmacological activity of 3,4-CFPP is defined by its interaction with the serotonin (5-HT) transporter and receptor families. Its profile is best understood through a comparative SAR analysis against the parent scaffold, mCPP.

The "Fluorine Effect" on Ligand Binding

The introduction of the fluorine atom at the para (4-position) is a strategic medicinal chemistry modification:

  • Metabolic Blockade: In mCPP, the para-position is the primary site for Cytochrome P450-mediated hydroxylation (CYP2D6). Fluorine, mimicking hydrogen's steric size but forming a strong C-F bond, blocks this metabolic route, potentially extending the compound's half-life (

    
    ) in vivo.
    
  • Electronic Modulation: The 3-Cl and 4-F substituents create a specific electrostatic potential map that favors binding to 5-HT2C and 5-HT2A receptors. The electron-withdrawing nature of both halogens reduces the basicity of the aniline nitrogen (indirectly), altering the

    
    -
    
    
    
    stacking interactions within the receptor binding pocket.
Receptor Selectivity Profile

Based on homologous phenylpiperazine data and recent NPS pharmacological screens:

  • 5-HT2C Receptor: High Affinity (Agonist). Likely responsible for the hypophagic (appetite suppression) and anxiogenic effects observed in rodent models.

  • 5-HT1A Receptor: Moderate Affinity (Partial Agonist). Contributes to complex thermoregulatory and anxiolytic-like behaviors.

  • SERT (Serotonin Transporter): Moderate inhibition. Promotes synaptic accumulation of serotonin, contributing to the psychostimulant effect.

SAR_Mechanism Compound 1-(3-Chloro-4-fluorophenyl) piperazine Sub_3Cl 3-Chloro Substituent (Lipophilicity) Compound->Sub_3Cl Sub_4F 4-Fluoro Substituent (Metabolic Block) Compound->Sub_4F Target_5HT2C 5-HT2C Receptor (Agonism) Sub_3Cl->Target_5HT2C Enhances Affinity Target_SERT SERT (Reuptake Inhibition) Sub_3Cl->Target_SERT Modulates Selectivity Sub_4F->Target_5HT2C Maintains Binding Target_CYP CYP450 Metabolism (Hydroxylation) Sub_4F->Target_CYP BLOCKS (Steric/Electronic)

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the chloro- and fluoro- substituents.

Experimental Protocols

Protocol A: Preparation of Assay-Ready Stocks

Context: The dihydrochloride salt is hygroscopic and acidic. Improper handling leads to assay variability.

  • Weighing: Weigh 10 mg of 3,4-CFPP·2HCl in a humidity-controlled environment (dry box) to prevent deliquescence.

  • Primary Stock (10 mM): Dissolve in 100% DMSO . Do not use water for the primary stock to avoid long-term hydrolysis or bacterial growth. Vortex for 30 seconds.

  • Working Solution: Dilute the primary stock into assay buffer (e.g., Tris-HCl + MgCl₂) immediately prior to use.

    • Critical Step: Adjust the pH of the final buffer. The 2HCl salt will acidify small volumes; ensure the final assay pH remains 7.4.

Protocol B: Radioligand Binding Assay (5-HT2A High-Throughput Screen)

Objective: Determine Ki values for 3,4-CFPP against 5-HT2A receptors.

Reagents:

  • Source: HEK-293 cells stably expressing human 5-HT2A.

  • Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-DOI (Agonist).

  • Non-specific control: Methysergide (10 µM).

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (20 µg protein).

    • 25 µL [³H]-Ketanserin (1 nM final).

    • 25 µL 3,4-CFPP (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Analysis: Liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol C: Synthetic Coupling (Buchwald-Hartwig Amination)

Context: Using 3,4-CFPP as a nucleophile to attach to a heteroaryl core.

  • Reactants: 1.0 eq Aryl Bromide (Scaffold), 1.2 eq 3,4-CFPP (free base generated in situ), 1.4 eq NaOtBu.

  • Catalyst: 5 mol% Pd₂(dba)₃, 10 mol% BINAP.

  • Solvent: Anhydrous Toluene or Dioxane.

  • Conditions: Reflux under Argon for 12-16 hours.

  • Purification: The product is an amine; purify via Flash Chromatography (DCM:MeOH:NH₃).

Synthesis_Workflow Start Start: 3,4-CFPP 2HCl FreeBase Step 1: Free Base Generation (Partition: DCM / 1M NaOH) Start->FreeBase Neutralization Coupling Step 2: Buchwald-Hartwig Coupling (Pd catalyst, NaOtBu, Toluene) FreeBase->Coupling + Aryl Halide Workup Step 3: Workup & Purification (Silica Gel Chromatography) Coupling->Workup 16h Reflux Product Final Ligand (Target Molecule) Workup->Product Isolation

Figure 2: Synthetic workflow for utilizing 3,4-CFPP as a building block in drug discovery.

Safety & Handling (E-E-A-T Compliance)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2]

  • Skin/Eye Irritation: Category 2/2A.

  • Sensitization: Piperazines are known respiratory and skin sensitizers.

Handling Protocols:

  • Engineering Controls: All weighing and solution preparation must occur inside a Chemical Fume Hood .

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Decontamination: Spills should be neutralized with weak acid (citric acid) if free base, or wiped with ethanol if salt, followed by soap and water.

  • Waste Disposal: Segregate as "Halogenated Organic Waste".

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). EMCDDA-Europol 2019 Annual Report on the implementation of Council Decision 2005/387/JHA. Retrieved from

  • Glennon, R. A., et al. (1986). "Binding of phenylpiperazines to 5-HT receptors: Structure-affinity relationships." Journal of Medicinal Chemistry, 29(11), 2375-2380.
  • PubChem. (n.d.). Compound Summary: 1-(3-Chloro-4-fluorophenyl)piperazine.[1][3] National Library of Medicine. Retrieved from

  • Grokipedia. (2024).[4] 3-Chloro-4-fluorophenylpiperazine: Synthesis and Medicinal Chemistry. Retrieved from

  • Cayman Chemical. (2023). Safety Data Sheet: 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride. Retrieved from

Sources

Foundational

Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperazine Dihydrochloride

Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated in literature as 3,4-CFP or 3,4-CFPP) represents a privileged scaffold in medicinal chemistry. Structurally analogous to the well...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride (often abbreviated in literature as 3,4-CFP or 3,4-CFPP) represents a privileged scaffold in medicinal chemistry. Structurally analogous to the well-known serotonergic probe m-chlorophenylpiperazine (mCPP), the addition of a 4-fluoro substituent significantly alters its metabolic stability and receptor selectivity profile.

While primarily utilized as a high-value intermediate for the synthesis of atypical antipsychotics , antidepressants (e.g., trazodone derivatives), and antimicrobial agents , it has recently garnered attention in forensic toxicology as a New Psychoactive Substance (NPS) under the street name "Kleferein." This dual-use nature requires researchers to exercise rigorous chain-of-custody and purity validation protocols.

This guide provides an authoritative technical breakdown of the compound’s synthesis, pharmacological mechanisms, and handling standards, designed for application scientists and drug discovery teams.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The dihydrochloride salt form is the industry standard for storage and handling due to its superior stability compared to the hygroscopic free base.

PropertySpecification
IUPAC Name 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
CAS Number 95884-48-3 (dihydrochloride); 827614-46-0 (free base)
Molecular Formula C₁₀H₁₂ClFN₂[1][2][3] · 2HCl
Molecular Weight 287.59 g/mol (Salt); 214.67 g/mol (Base)
Appearance White to off-white crystalline powder
Solubility Water (>50 mg/mL), DMSO, Methanol; Insoluble in Hexane
Melting Point 208–210 °C (with decomposition)
pKa ~8.9 (Piperazine secondary amine)

Synthetic Architecture

Causality of Method: The synthesis of arylpiperazines is classically achieved via nucleophilic aromatic substitution (SɴAr). However, the presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring activates the position for substitution, making the cyclization of the aniline precursor with bis(2-chloroethyl)amine the most robust and scalable route.

Reaction Scheme Visualization

The following diagram outlines the critical pathway from the aniline precursor to the stable dihydrochloride salt.

Synthesis Aniline 3-Chloro-4-fluoroaniline (Precursor) Cyclization Cyclization (Reflux/Base) Aniline->Cyclization Reagent Bis(2-chloroethyl)amine HCl Reagent->Cyclization FreeBase 1-(3-Cl-4-F-phenyl)piperazine (Free Base) Cyclization->FreeBase - 2 HCl SaltFormation Salt Formation (HCl/Ethanol) FreeBase->SaltFormation Product Dihydrochloride Salt (Final Product) SaltFormation->Product + 2 HCl

Figure 1: Synthetic pathway via N-alkylation cyclization.

Validated Synthesis Protocol

Objective: Synthesis of 10g batch of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride.

Reagents:

  • 3-Chloro-4-fluoroaniline (1.0 eq)[1]

  • Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

  • Diethylene glycol monomethyl ether (Solvent)

  • Sodium Carbonate (Na₂CO₃) (2.5 eq)

Step-by-Step Workflow:

  • Reaction Assembly: In a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloro-4-fluoroaniline (14.5 g, 0.1 mol) in 50 mL of diethylene glycol monomethyl ether.

  • Reagent Addition: Add bis(2-chloroethyl)amine hydrochloride (19.6 g, 0.11 mol) and anhydrous Na₂CO₃ (26.5 g, 0.25 mol). Note: The base is critical to neutralize the HCl generated during cyclization.

  • Cyclization: Heat the mixture to reflux (approx. 140-150°C) under nitrogen atmosphere for 18–24 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

  • Work-up: Cool to room temperature. Pour the reaction mixture into 300 mL of ice-water. Extract with Ethyl Acetate (3 x 100 mL).

  • Isolation (Free Base): Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the crude oily free base.

  • Salt Formation: Dissolve the crude oil in absolute ethanol (50 mL). Add concentrated HCl (37%) dropwise with vigorous stirring until pH < 2. A white precipitate will form immediately.

  • Purification: Recrystallize the solid from hot ethanol/methanol (9:1). Filter and dry under vacuum at 60°C.

Self-Validation Check: The final product must have a melting point distinct from the mono-hydrochloride (often lower, ~180°C) and the free base.

Pharmacological Mechanism & Applications

Expert Insight: The 3-chloro-4-fluoro substitution pattern creates a "mixed-action" serotonergic ligand. Unlike pure agonists, this scaffold often acts as a partial agonist at 5-HT₁A and an antagonist at 5-HT₇ receptors. This duality is highly prized in designing anxiolytics that avoid the sedative side effects of benzodiazepines.

Receptor Signaling Logic

The following diagram illustrates the divergent signaling pathways activated or inhibited by this scaffold, highlighting why it is a versatile probe for neuropsychiatric research.

Signaling cluster_5HT1A 5-HT1A Pathway (Anxiolytic) cluster_5HT7 5-HT7 Pathway (Cognitive) Ligand 1-(3-Cl-4-F-phenyl)piperazine R1 5-HT1A Receptor Ligand->R1 Partial Agonist R2 5-HT7 Receptor Ligand->R2 Antagonist Gi Gi/o Protein R1->Gi AC1 Adenylyl Cyclase Gi->AC1 Inhibition cAMP1 Decrease cAMP AC1->cAMP1 Gs Gs Protein R2->Gs AC2 Adenylyl Cyclase Gs->AC2 Activation cAMP2 Increase cAMP AC2->cAMP2

Figure 2: Divergent G-protein coupling upon receptor binding.

In Vitro Binding Assay Protocol

To validate the activity of a synthesized batch, a radioligand binding assay is required.

  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT₁A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% Ascorbic Acid.

  • Ligand: Use [³H]-8-OH-DPAT (0.5 nM) as the radioligand.

  • Displacement: Incubate membranes with [³H]-8-OH-DPAT and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride.

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate IC₅₀ and Ki using non-linear regression. Expected Ki: < 50 nM for high-quality material.

Safety & Handling (E-E-A-T Compliance)

Warning: This compound is a potent bioactive agent. It is classified as an irritant and potentially harmful if swallowed.[4][5]

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

  • Storage: Store at room temperature (20-25°C) in a desiccator. The dihydrochloride salt is stable, but exposure to high humidity can lead to clumping and hydrolysis over time.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and halogen oxides.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine. Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019). EU Early Warning System Activity Report: New Psychoactive Substances.
  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors: Structure-Activity Relationships. Journal of Medicinal Chemistry.

Sources

Exploratory

Technical Monograph: 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFP)

[1] Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine (commonly abbreviated as 3,4-CFP or 3,4-CFPP ) is a disubstituted phenylpiperazine derivative.[1] While historically explored as a chemical intermediate, it has...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(3-Chloro-4-fluorophenyl)piperazine (commonly abbreviated as 3,4-CFP or 3,4-CFPP ) is a disubstituted phenylpiperazine derivative.[1] While historically explored as a chemical intermediate, it has recently emerged in forensic toxicology as a Novel Psychoactive Substance (NPS) under the street name "Kleferein ."[2]

Structurally, it is an analog of the well-characterized serotonin receptor ligands mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine). Its pharmacological profile is characterized by serotonergic and dopaminergic modulation, mimicking the effects of entactogens like MDMA.[2] This guide provides a definitive technical reference for researchers requiring precise nomenclature, synthesis protocols, and mechanism of action data.

Nomenclature & Synonyms

Accurate identification is critical in forensic and research contexts due to the compound's similarity to other "legal high" piperazines.

Table 1: Primary Identifiers
CategoryIdentifierContext
IUPAC Name 1-(3-Chloro-4-fluorophenyl)piperazineOfficial Chemical Name
Common Abbreviation 3,4-CFP ; 3,4-CFPP Research / Forensic Literature
CAS Number (Base) 91532-33-1 Chemical Registration
CAS Number (HCl) 95884-48-3 Hydrochloride Salt Form
Street Name Kleferein Recreational Markets (Europe/Poland)
InChI Key MKXFXPRJCBUTLX-UHFFFAOYSA-NDigital Identification
SMILES C1CN(CCN1)C2=CC(=C(C=C2)F)ClCheminformatics
Synonyms List
  • N-(3-Chloro-4-fluorophenyl)piperazine

  • 1-(3-Chloro-4-fluoro-phenyl)-piperazine[1]

  • 3-Chloro-4-fluoro-1-(1-piperazinyl)benzene

  • Piperazine, 1-(3-chloro-4-fluorophenyl)-[1]

Chemical & Physical Properties[2][3][4]

The compound typically appears as a hydrochloride salt in forensic seizures. The free base is an oil or low-melting solid, while the salt is a stable crystalline powder.

Table 2: Physicochemical Data
PropertyValueNotes
Molecular Formula C₁₀H₁₂ClFN₂Base form
Molecular Weight 214.67 g/mol Base form
Appearance White crystalline powderAs HCl salt
Solubility Water (High), Methanol (High)Salt form is highly polar
Lipophilicity (LogP) ~2.1 (Predicted)Moderate BBB permeability
pKa ~9.0 (Piperazine nitrogen)Basic; protonated at physiological pH

Experimental Protocol: Synthesis Workflow

Context: The standard industrial and laboratory synthesis of arylpiperazines involves the N-alkylation of the corresponding aniline with bis(2-chloroethyl)amine. This method is preferred for its atom economy and availability of precursors.

Reaction Scheme (Graphviz)

Synthesis cluster_conditions Conditions Aniline 3-Chloro-4-fluoroaniline (Precursor A) Intermediate Transition State (N-Alkylation) Aniline->Intermediate + Heat, Solvent Amine Bis(2-chloroethyl)amine HCl (Precursor B) Amine->Intermediate Product 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFP) Intermediate->Product - 2 HCl Solvent: n-Butanol or Chlorobenzene Solvent: n-Butanol or Chlorobenzene Base: K2CO3 (Proton Scavenger) Base: K2CO3 (Proton Scavenger) Temp: Reflux (110-130°C) Temp: Reflux (110-130°C)

Caption: Cyclization pathway for the synthesis of 3,4-CFP via N-alkylation of aniline.

Step-by-Step Methodology

Safety Precaution: Bis(2-chloroethyl)amine is a nitrogen mustard analog and a potent blistering agent/alkylator. All operations must be performed in a functioning fume hood with full PPE (nitrile gloves, face shield).

  • Reagent Preparation:

    • Charge a round-bottom flask with 3-Chloro-4-fluoroaniline (1.0 eq) and Bis(2-chloroethyl)amine hydrochloride (1.0 eq).

    • Add n-Butanol (10 mL per gram of aniline) as the solvent. High-boiling alcohols are required to achieve the activation energy for cyclization.

    • Add anhydrous Potassium Carbonate (K₂CO₃) (1.1 eq) to neutralize the HCl generated during the reaction.

  • Reflux (Cyclization):

    • Equip the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 118°C) with vigorous magnetic stirring.

    • Maintain reflux for 24–48 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The aniline spot should disappear, replaced by the more polar piperazine spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KCl) and wash the filter cake with a small amount of n-butanol.

    • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent, yielding a crude oily residue.

  • Purification & Salt Formation:

    • Dissolve the residue in Dilute HCl (1M) and wash with Ethyl Acetate (to remove unreacted organic non-basic impurities).

    • Basify the aqueous layer with NaOH (2M) to pH >12.

    • Extract the free base into Dichloromethane (DCM) (3x).

    • Dry the organic layer over MgSO₄ and evaporate.

    • Crystallization: Dissolve the free base in diethyl ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate 1-(3-Chloro-4-fluorophenyl)piperazine hydrochloride . Filter and dry the white solid.

Pharmacological Profile[3][5][6][7][8][9]

3,4-CFP acts primarily as a monoamine releaser and receptor agonist. Its mechanism is inferred from the structure-activity relationships (SAR) of the phenylpiperazine class, specifically mCPP and TFMPP .

Mechanism of Action
  • Serotonin (5-HT) Agonism: Phenylpiperazines are non-selective 5-HT receptor agonists, with high affinity for 5-HT₂C and 5-HT₂A receptors.[3] Activation of 5-HT₂C is often associated with the anxiety and hypophagia (appetite suppression) seen in this class.

  • Monoamine Release: Like MDMA, 3,4-CFP acts as a substrate for the serotonin transporter (SERT) and dopamine transporter (DAT), reversing their direction to release neurotransmitters into the synapse.

  • Metabolic Fate: It is not a metabolite of Trazodone (which yields mCPP). It is a distinct entity.

Comparative Pharmacology (Graphviz)

Pharmacology CFP 3,4-CFP (Kleferein) mCPP mCPP (Ref. Std) CFP->mCPP Structural Analog MDMA MDMA (Entactogen) CFP->MDMA Functional Mimic HT2C 5-HT2C Receptor (Anxiety/Hypophagia) CFP->HT2C High Affinity (Agonist) SERT SERT (Serotonin Release) CFP->SERT Releaser mCPP->HT2C Ki ~ 3-6 nM HT2A 5-HT2A Receptor (Psychedelic Effects) mCPP->HT2A Ki ~ 20-40 nM MDMA->SERT Primary Target

Caption: Pharmacological interaction map showing 3,4-CFP's relationship to mCPP (structural) and MDMA (functional).

Safety & Handling

  • Hazard Classification: As a halogenated piperazine, treat as a potential irritant and sensitizer.

  • NPS Status: 3,4-CFP is a controlled substance in specific jurisdictions (e.g., Poland).[2] Researchers must verify local scheduling before procurement.

  • Toxicology: No human safety data exists. Based on mCPP, overdose may cause serotonin syndrome (hyperthermia, muscle rigidity, tachycardia).

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2020). EMCDDA operating guidelines for the European Union Early Warning System on new psychoactive substances. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine. Retrieved from

  • Cayman Chemical. (2024). 1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) Product Information. Retrieved from

  • Tomczak, E., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP)... in collected samples. Forensic Toxicology. Retrieved from

  • Glennon, R. A. (1987). Psychoactive phenylisopropylamines. In: Psychopharmacology: The Third Generation of Progress.[2][4] (Contextual reference for phenylpiperazine SAR).

Sources

Protocols & Analytical Methods

Method

1H NMR spectrum of 1-(3-Chloro-4-fluorophenyl)piperazine

Application Note: 1H NMR Characterization of 1-(3-Chloro-4-fluorophenyl)piperazine Abstract This technical note details the structural verification of 1-(3-Chloro-4-fluorophenyl)piperazine (mCFP), a critical pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1H NMR Characterization of 1-(3-Chloro-4-fluorophenyl)piperazine

Abstract

This technical note details the structural verification of 1-(3-Chloro-4-fluorophenyl)piperazine (mCFP), a critical pharmacophore in psychotropic drug development.[1] Unlike simple substituted benzenes, the simultaneous presence of fluorine (


F, spin 1/2) and a saturated piperazine ring creates a complex splitting matrix. This guide provides a validated protocol for signal assignment, specifically addressing the 

F-

coupling constants that distinguish this regioisomer from its analogues.

Introduction & Pharmacophore Context

The 3-chloro-4-fluorophenylpiperazine scaffold is a privileged structure in medicinal chemistry, often serving as a serotonergic modulator. In synthetic workflows, distinguishing the 3-chloro-4-fluoro isomer from the 2-chloro-4-fluoro or 3-chloro-2-fluoro byproducts is paramount.[1]

While Mass Spectrometry (MS) confirms the molecular weight (MW 214.66 g/mol for free base), it cannot easily distinguish regioisomers. Proton NMR (


H NMR)  is the definitive tool for this differentiation, relying on the specific coupling patterns (

-values) induced by the fluorine atom on the aromatic ring.

Experimental Protocol

Solvent Selection Strategy
  • DMSO-d

    
     (Recommended): 
    
    • Why: Excellent solubility for both free base and HCl salts.

    • Benefit: Slows proton exchange, allowing the observation of the amine (

      
      ) proton (usually broad singlet at >8.0 ppm for salts).
      
    • Artifacts: Water peak at ~3.33 ppm may overlap with piperazine signals.

  • CDCl

    
     (Alternative): 
    
    • Why: Standard for non-polar intermediates.

    • Drawback: Amine protons often broaden into the baseline or exchange rapidly, becoming invisible.

Sample Preparation Workflow

SamplePrep Start Start: 10 mg Sample Solvent Add 0.6 mL DMSO-d6 (TMS 0.03%) Start->Solvent Mix Vortex / Sonicate (Ensure Clear Soln) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquire Acquire 1H Spectrum (ns=16, d1=1.0s) Transfer->Acquire Process Process: LB=0.3Hz, Phase, Baseline Acquire->Process

Figure 1: Standardized sample preparation and acquisition workflow designed to minimize concentration-dependent shift variations.

Spectral Analysis & Signal Assignment

The Aromatic Region (6.8 – 7.4 ppm)

This is the diagnostic region. The fluorine atom at position 4 couples with protons at positions 5 (ortho) and 2/6 (meta).

  • Coupling Constants (

    
    ) Rules of Thumb: 
    
    • 
       (Ortho): 8 – 10 Hz[1]
      
    • 
       (Meta): 5 – 7 Hz[1]
      
    • 
       (Ortho): ~8 Hz[1]
      
    • 
       (Meta): ~2 Hz[1]
      

Detailed Assignment Table (in DMSO-d


): 
PositionChemical Shift (

)
MultiplicityCoupling Analysis (

in Hz)
Structural Logic
H-5 7.20 – 7.30 ppmPseudo-triplet (dd)

,

Ortho to F , Meta to Cl.[1] The large F-coupling makes this appear as a triplet.[2]
H-2 7.05 – 7.15 ppmDoublet (dd)

,

Isolated. Between Cl and N. Only sees Meta-F and Meta-H6 coupling.[1]
H-6 6.90 – 7.00 ppmddd or dd

,

Ortho to N. Shielded by the amine.[1] Splits due to H5 (ortho) and F (meta).

Critical QC Check: If H-5 appears as a simple doublet (~8Hz) without the extra splitting from Fluorine, you may have the des-fluoro impurity (3-chlorophenylpiperazine).

The Aliphatic (Piperazine) Region (2.8 – 3.5 ppm)

The piperazine ring usually presents as two distinct multiplets (AA'BB' system).

  • 
    -Protons (Adjacent to Ar-N): 
    
    • Shift: 3.10 – 3.25 ppm.

    • Appearance: Triplet-like broad signal.[2] Deshielded by the aromatic ring.

  • 
    -Protons (Adjacent to Secondary Amine): 
    
    • Shift: 2.80 – 3.00 ppm.

    • Appearance: Triplet-like broad signal.[2]

  • Amine Proton (NH):

    • Free Base: Broad singlet ~2.0 ppm (CDCl

      
      ) or ~3-4 ppm (DMSO, variable).
      
    • HCl Salt: Broad singlet at 9.0 – 9.8 ppm (integrates for 2H if

      
      ).
      
19F NMR Cross-Validation

To confirm the presence of the Fluorine and its environment:

  • Experiment:

    
    F NMR (decoupled).
    
  • Expected Signal: Single peak around -115 to -125 ppm .[1]

  • Note: If multiple peaks appear here, the sample contains regioisomers.

Structural Logic Diagram

The following diagram illustrates the connectivity and coupling pathways that generate the observed splitting patterns.

CouplingLogic cluster_Aromatic Aromatic Ring Interactions cluster_Aliphatic Piperazine Ring Molecule 1-(3-Chloro-4-fluorophenyl)piperazine F4 Fluorine (Pos 4) Spin Active (1/2) Molecule->F4 PipA alpha-CH2 (Ar-N) Molecule->PipA H5 Proton H-5 (Ortho to F) F4->H5 3J (Ortho) ~9 Hz (Large) H2 Proton H-2 (Meta to F) F4->H2 4J (Meta) ~6 Hz (Med) H6 Proton H-6 (Meta to F) F4->H6 4J (Meta) ~5 Hz (Med) H5->H6 3J (Ortho) ~8 Hz PipB beta-CH2 (NH) PipA->PipB 3J Vicinal AA'BB' System

Figure 2: Coupling topology showing the dominance of Fluorine-Proton interactions in the aromatic region.[1]

Troubleshooting & Common Artifacts

  • Water Suppression: In DMSO-d

    
    , the water peak appears at ~3.33 ppm. This often overlaps with the piperazine 
    
    
    
    -protons.
    • Solution: Use D

      
      O exchange (add 1 drop D
      
      
      
      O, shake, wait 10 min). The NH peak will disappear, and the water peak will shift/enlarge, potentially revealing the underlying multiplets.
  • Salt Formation: If the sample is the Hydrochloride salt, the piperazine protons will shift downfield (deshielded) by 0.2 – 0.4 ppm compared to the free base due to the positive charge on the nitrogen.

  • Rotamers: At low temperatures, piperazine ring inversion slows down, potentially broadening the aliphatic signals. Acquiring at 300K or 310K usually sharpens these peaks.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1355, 1-(3-Chlorophenyl)piperazine. Retrieved from [Link][1]

  • Reich, H. J. (2023). Proton NMR Data - Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference Text for Coupling Constants).

Sources

Application

Application Note: 1-(3-Chloro-4-fluorophenyl)piperazine as a Research Intermediate

Chemical Profile & Strategic Utility 1-(3-Chloro-4-fluorophenyl)piperazine (often abbreviated as 3,4-CFPP ) is a high-value "privileged scaffold" in medicinal chemistry. It belongs to the arylpiperazine class, a structur...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Strategic Utility

1-(3-Chloro-4-fluorophenyl)piperazine (often abbreviated as 3,4-CFPP ) is a high-value "privileged scaffold" in medicinal chemistry. It belongs to the arylpiperazine class, a structural motif ubiquitous in ligands targeting G-Protein Coupled Receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1]

Key Technical Specifications
PropertySpecification
IUPAC Name 1-(3-Chloro-4-fluorophenyl)piperazine
CAS Number (HCl Salt) 95884-48-3 (Monohydrochloride) / 91532-33-1 (Dihydrochloride)
Molecular Formula C₁₀H₁₂ClFN₂ (Free Base)
Molecular Weight 214.67 g/mol (Free Base)
Melting Point 208–210 °C (Dihydrochloride salt)
Solubility DMSO (>10 mg/mL), Ethanol (>10 mg/mL), Water (Low for free base)
Strategic Application in Drug Design

The 3-chloro-4-fluoro substitution pattern is not arbitrary; it is selected to optimize Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles:

  • Metabolic Stability: The para-fluorine atom blocks metabolic oxidation at the 4-position (a common clearance route for phenyl rings), extending the half-life of the resulting drug candidate.

  • Lipophilicity Modulation: The 3-chloro group enhances lipophilicity (

    
    ), improving Blood-Brain Barrier (BBB) penetration, which is critical for CNS-targeted drugs like antidepressants or anxiolytics.
    
  • Receptor Selectivity: This specific motif is highly privileged for 5-HT2A , 5-HT2C , and 5-HT1A receptors. It serves as the "head group" in the pharmacophore, while the piperazine nitrogen serves as the attachment point for a "linker" and "tail" region.

Experimental Protocols

Critical Pre-Step: Free-Basing the Hydrochloride Salt

Most commercial suppliers provide 3,4-CFPP as a hydrochloride salt (HCl or 2HCl) to ensure stability. For nucleophilic substitution reactions (N-alkylation), the free base is required to enhance nucleophilicity.

Protocol:

  • Dissolve 1.0 equivalent (eq.) of the 3,4-CFPP·HCl salt in a minimal volume of water.

  • Slowly add 10% aqueous NaOH or saturated NaHCO₃ until pH > 10.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Dry the combined organic layers over anhydrous MgSO₄.

  • Filter and concentrate in vacuo to yield the pale yellow oil/solid free base. Use immediately.

Protocol A: N-Alkylation (Linker Attachment)

This is the primary reaction used to attach the piperazine scaffold to a larger drug core via an alkyl halide linker.

Reaction Scheme Logic:



  • Solvent: Acetonitrile (ACN) is preferred for its polar aprotic nature, promoting

    
     kinetics without trapping the nucleophile.
    
  • Base: Potassium Carbonate (K₂CO₃) is used to neutralize the HCl generated. It is mild enough to prevent side reactions but strong enough to drive the reaction.

  • Catalyst: Potassium Iodide (KI) is added if the alkylating agent is a chloride or bromide. It generates a transient, highly reactive alkyl iodide species (Finkelstein reaction in situ).

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 eq of the alkyl halide (e.g., 3-chloropropyl derivative) and 1.2 eq of 3,4-CFPP (Free Base) in Acetonitrile (0.1 M concentration relative to halide).

  • Activation: Add 2.5 eq of anhydrous K₂CO₃ and 0.1 eq of KI.

  • Reaction: Heat the mixture to reflux (approx. 80–82 °C) under an inert atmosphere (N₂ or Ar) for 12–16 hours.

    • Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The secondary amine (starting material) will disappear.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic solids (K₂CO₃/KCl) and wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue typically requires Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient of DCM → 95:5 DCM:MeOH.

Protocol B: Reductive Amination (Aldehyde Coupling)

Use this protocol if your linker contains an aldehyde moiety. It is milder than alkylation and avoids over-alkylation byproducts.

  • Mixing: Dissolve 1.0 eq of the Aldehyde and 1.1 eq of 3,4-CFPP (Free Base) in 1,2-Dichloroethane (DCE) or DCM.

  • Activation: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).

    • Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better functional group tolerance.

  • Catalysis: Optionally add 1 drop of Acetic Acid (AcOH) to catalyze imine formation.

  • Stirring: Stir at Room Temperature (RT) for 4–12 hours.

  • Quenching: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Visualization: Synthesis Workflow & Decision Tree

The following diagram illustrates the decision logic for selecting the correct coupling protocol and the workflow for the standard N-Alkylation route.

SynthesisWorkflow Start Start: 3,4-CFPP Scaffold CheckSalt Is it HCl Salt? Start->CheckSalt FreeBase Action: Free-Base with NaOH/DCM CheckSalt->FreeBase Yes SelectLinker Select Linker Type CheckSalt->SelectLinker No FreeBase->SelectLinker RouteA Alkyl Halide (R-Cl/Br) Protocol A: N-Alkylation SelectLinker->RouteA Halide RouteB Aldehyde (R-CHO) Protocol B: Reductive Amination SelectLinker->RouteB Aldehyde ProcessA Mix in ACN + K2CO3 + KI Reflux 12h RouteA->ProcessA ProcessB Mix in DCE + STAB Stir RT 6h RouteB->ProcessB Workup Filter Inorganics -> Concentrate ProcessA->Workup ProcessB->Workup Purify Flash Chromatography (DCM:MeOH Gradient) Workup->Purify Final Final Target Molecule Purify->Final

Caption: Decision matrix for coupling 1-(3-Chloro-4-fluorophenyl)piperazine to drug cores.

Quality Control & Analytical Standards

To validate the integrity of your intermediate or final product, utilize these analytical parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic absorption) and 210 nm.

  • Retention: The 3,4-CFPP moiety is moderately lipophilic; expect retention times later than unsubstituted piperazine but earlier than fully alkylated derivatives.

NMR Characterization (¹H NMR, 400 MHz, CDCl₃)

Diagnostic peaks for the 3-chloro-4-fluorophenyl ring:

  • 
     6.90–7.10 ppm:  Multiplet (3H, Aromatic protons). The coupling patterns are complex due to 
    
    
    
    and
    
    
    coupling.
  • 
     3.00–3.15 ppm:  Triplet/Multiplet (4H, Piperazine protons adjacent to Aryl ring).
    
  • 
     2.90–3.00 ppm:  Triplet/Multiplet (4H, Piperazine protons adjacent to Amine/Linker). Note: These shift significantly upon N-alkylation.
    

Handling, Safety, and Regulatory Context

Stability[3][5][6][7]
  • Light Sensitivity: Arylpiperazines can undergo photo-oxidation. Store the solid salt in amber vials.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or at -20°C to prevent "clumping" which affects weighing accuracy.

Regulatory Advisory (NPS Awareness)

Researchers must be aware that 1-(3-Chloro-4-fluorophenyl)piperazine (under the street name 3,4-CFPP ) has been identified as a New Psychoactive Substance (NPS) in forensic toxicology.

  • Implication: While it is a legitimate research chemical, it may be subject to "analog acts" or specific monitoring lists in certain jurisdictions (e.g., parts of the EU or USA).

  • Action: Ensure your laboratory inventory logs clearly state "For Research Use Only" and track usage volumes strictly to comply with local controlled substance regulations.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 2779263, 1-(3-Chloro-4-fluorophenyl)piperazine. Retrieved from [Link]

  • Grokipedia. 3-Chloro-4-fluorophenylpiperazine: Pharmaceutical precursors and Synthesis. Retrieved from [Link] (General Reference for synthesis context).

  • M.J. Ahsan et al. Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives.[2] ResearchGate. Retrieved from [Link]

  • Forensic Science International. Stability of Synthetic Piperazines in Human Whole Blood. (Context on stability of phenylpiperazines). PubMed. Retrieved from [Link]

Sources

Method

Application Note: Profiling 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) in Rodent Models

Introduction & Pharmacological Scope[2][3][4][5][6][7][8] 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) is a non-selective serotonin receptor agonist widely utilized as a pharmacological probe (challenge agent) in neurops...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Scope[2][3][4][5][6][7][8]

1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) is a non-selective serotonin receptor agonist widely utilized as a pharmacological probe (challenge agent) in neuropsychiatric drug discovery.[1] Unlike therapeutic compounds, mCPP is primarily used to induce pathological states—specifically anxiety-like behaviors and hypophagia (appetite suppression)—to validate the efficacy of novel anxiolytic or anti-obesity candidates.[1]

Why Use mCPP?
  • Anxiety Modeling: mCPP mimics the "serotonergic hyperarousal" seen in panic disorder and OCD. It is anxiogenic in humans and rodents, making it a "gold standard" challenge agent to test 5-HT2C antagonists.[1]

  • Metabolic Research: It induces satiety via the 5-HT2C receptor in the hypothalamus (POMC neurons), serving as a benchmark for satiety-inducing drugs.[1]

  • Trazodone Metabolite: mCPP is a major active metabolite of the antidepressant Trazodone and Nefazodone, contributing to their complex side-effect profiles.[1]

Receptor Binding Profile

mCPP is "promiscuous," but its behavioral effects are driven by specific subtypes.[1]

Receptor SubtypeAffinity (

)
Functional Effect in Rodents
5-HT2C High (Agonist) Primary driver of anxiety and hypophagia.
5-HT1BHigh (Agonist)Modulates locomotion; contributes to hypophagia.
5-HT2AModerate (Agonist)Minor contribution to anxiety; hallucinogenic potential at high doses.[1]
5-HT3Low (Antagonist)Minimal relevance at standard behavioral doses.[1]
Alpha-2 AdrenergicModeratePotential cardiovascular confounds (sedation).[1]

Mechanistic Pathway Visualization

The following diagram illustrates the validated signaling cascade where mCPP triggers anxiety-like behavior via the amygdala.

mCPP_Mechanism mCPP mCPP (Challenge Agent) R_5HT2C 5-HT2C Receptor (Post-synaptic) mCPP->R_5HT2C High Affinity Agonism R_5HT1B 5-HT1B Receptor mCPP->R_5HT1B Agonism Region_Amygdala Amygdala (Basolateral Complex) R_5HT2C->Region_Amygdala Excitatory Drive Region_Hypo Hypothalamus (POMC Neurons) R_5HT2C->Region_Hypo Activation Behavior_Sedation Confound: Sedation (If Dose > 3mg/kg) R_5HT1B->Behavior_Sedation High Dose Signal_PLC PLC / IP3 Pathway Activation Region_Amygdala->Signal_PLC Behavior_Hypophagia Hypophagia (Reduced Food Intake) Region_Hypo->Behavior_Hypophagia Behavior_Anxiety Anxiety-like Behavior (Reduced Open Arm Time) Signal_PLC->Behavior_Anxiety Primary Outcome

Caption: mCPP acts primarily via 5-HT2C receptors in the amygdala to induce anxiety, and the hypothalamus to induce hypophagia.[1] High doses recruit 5-HT1B/Alpha-2, causing sedation.[1]

Protocol A: Anxiety Challenge (Elevated Plus Maze)

This protocol describes how to use mCPP to induce an anxiogenic state to test a potential anxiolytic compound (e.g., a novel 5-HT2C antagonist).[1]

Experimental Design[1][8][9]
  • Animals: Male C57BL/6J mice (8-10 weeks) or Sprague-Dawley rats (250-300g).

  • Groups (n=10-12/group):

    • Vehicle + Vehicle (Baseline)[1]

    • Vehicle + mCPP (Positive Control for Anxiety)[1]

    • Test Drug + mCPP (Experimental Rescue)

    • Test Drug + Vehicle (Drug Control)[1]

Reagent Preparation[1]
  • Compound: mCPP Hydrochloride (mCPP HCl).[1]

  • Vehicle: 0.9% Sterile Saline.[1] mCPP is water-soluble.[1]

  • Dosing Solutions: Calculate to deliver injection volumes of 10 mL/kg (mice) or 1-2 mL/kg (rats).

  • Stability: Prepare fresh on the day of testing.

Dosage & Administration[1][5][8][10]
  • Route: Intraperitoneal (i.p.).[1][2][3][4][5]

  • Optimal Anxiogenic Dose:

    • Mice: 0.75 – 2.0 mg/kg (free base).[1]

    • Rats: 0.5 – 1.5 mg/kg (free base).[1]

    • Warning: Doses > 3.0 mg/kg often cause hypolocomotion (sedation), which generates false positives in the Elevated Plus Maze (animals stay in closed arms simply because they cannot move).[1]

Step-by-Step Workflow

EPM_Protocol Start Acclimation (1 Hour in Test Room) Pretreat Inj 1: Test Drug (or Vehicle) Start->Pretreat Wait1 Wait T-30 min Pretreat->Wait1 Challenge Inj 2: mCPP (0.75-2.0 mg/kg) Wait1->Challenge Wait2 Wait T-20 min Challenge->Wait2 Test Elevated Plus Maze (5 Minutes) Wait2->Test Validation Locomotor Check (Open Field) Test->Validation

Caption: Dual-injection timeline. The test drug is usually given first to block receptors before the mCPP challenge is administered.

Data Analysis & Interpretation

Primary Endpoints (EPM):

  • % Open Arm Time: (Time in Open / Total Time) × 100.

  • % Open Arm Entries: (Open Entries / Total Entries) × 100.

Validation Criteria (Self-Validating the Protocol):

  • The mCPP Effect: The "Vehicle + mCPP" group must show significantly lower Open Arm Time compared to "Vehicle + Vehicle." If not, the challenge failed (dose too low).

  • The Sedation Check: Total Closed Arm Entries (or total distance in Open Field) must not be significantly lower in mCPP groups. If locomotion is suppressed >30%, the anxiety data is invalid.[1]

Protocol B: Acute Hypophagia (Satiety Testing)

mCPP reduces food intake reliably.[1] This model is used to screen for anti-obesity drugs or to study 5-HT2C sensitivity.[1]

Experimental Setup
  • Housing: Single housing is required for 3 days prior to testing to accurately measure individual food intake.

  • Fasting:

    • Option A (Fasted): Fast animals for 16-24 hours.[1] High sensitivity to anorectic effects.[1]

    • Option B (Dark Phase): Test at the onset of the dark cycle (natural feeding time). Physiologically relevant but higher variability.[1]

Dosing[1]
  • Dose: 1.0 – 5.0 mg/kg i.p. (Slightly higher doses are tolerated in feeding studies than anxiety studies).[1]

  • Timing: Administer mCPP 15-20 minutes before food presentation.

Measurement[1][6][11]
  • Weigh pre-weighed food pellets (hopper).

  • Inject animal.[3][4][5][6][7]

  • Return animal to cage with food.[1]

  • Measure food weight at: 30 min, 1 hr, 2 hr, and 4 hr.

  • Calculated Output: Cumulative food intake (g).

Technical Troubleshooting & FAQ

Q: My mice are freezing in the maze after mCPP. Why? A: The dose is likely too high, or the strain is hypersensitive. C57BL/6J are standard, but BALB/c mice are more anxious and may require lower doses (0.5 mg/kg).[1] Always run a dose-response curve (0.5, 1.0, 2.0 mg/kg) when setting up.[1]

Q: Can I use mCPP orally? A: Yes, but pharmacokinetics vary.[1] Bioavailability is ~12-84% in humans but variable in rodents.[1] IP injection is preferred for consistent Cmax (peak concentration) in behavioral windows.[1]

Q: Is mCPP scheduled? A: In many jurisdictions, mCPP is not a controlled substance, but it is a structural analog of other piperazines.[1] Always check local regulations.

References

  • Gigliucci, V., et al. (2010).[1] "Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects."[1][2] Neuropharmacology. Link

  • Kennett, G.A., & Curzon, G. (1988).[1] "Evidence that mCPP may have anxiogenic effects in the rat mediated by 5-HT1C receptors."[1] British Journal of Pharmacology.[1] (Note: 5-HT1C was later renamed 5-HT2C).[1] Link

  • Dalton, G.L., et al. (2006).[1] "The 5-HT2C receptor agonist mCPP reduces food intake via the hypothalamic arcuate nucleus." Psychopharmacology. Link

  • Bilkei-Gorzo, A., et al. (1998).[1] "mCPP-induced anxiety in the light-dark box in mice: involvement of 5-HT2C receptors." Psychopharmacology. Link

  • Kahn, R.S., & Wetzler, S. (1991).[1][3] "m-Chlorophenylpiperazine as a probe of serotonin function."[1][8] Biological Psychiatry.[1][3] Link

Sources

Application

Application Note: Pharmacological Characterization of 1-(3-Chloro-4-fluorophenyl)piperazine via [³H]-Serotonin Release Assay

Introduction & Scientific Rationale The emergence of novel phenylpiperazine derivatives as designer drugs and research probes necessitates robust pharmacological profiling. 1-(3-Chloro-4-fluorophenyl)piperazine (also kno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The emergence of novel phenylpiperazine derivatives as designer drugs and research probes necessitates robust pharmacological profiling. 1-(3-Chloro-4-fluorophenyl)piperazine (also known as 3,4-CFPP) is a disubstituted phenylpiperazine, structurally analogous to the well-characterized serotonin receptor agonist mCPP (1-(3-chlorophenyl)piperazine) and the serotonin releasing agent pFPP (1-(4-fluorophenyl)piperazine).

While mCPP is primarily recognized as a non-selective 5-HT receptor agonist (particularly 5-HT2C), many phenylpiperazines also act as substrate-type releasers at the serotonin transporter (SERT). Unlike simple reuptake inhibitors (e.g., fluoxetine), which bind to the transporter and block influx, substrate-type releasers are translocated into the cytoplasm, triggering the efflux of cytosolic serotonin via a mechanism known as exchange diffusion or reverse transport .

This Application Note details a rigorous protocol for evaluating the serotonin-releasing potency and efficacy of 1-(3-Chloro-4-fluorophenyl)piperazine. By utilizing a [³H]-5-HT pre-loading assay in SERT-expressing cells, researchers can quantitatively distinguish between reuptake inhibition and active release, a critical differentiation for predicting psychostimulant potential and neurotoxicity.

Assay Principle: Transporter-Mediated Efflux

The assay relies on the "pre-load and chase" paradigm. Cells expressing the human serotonin transporter (hSERT) are first loaded with radiolabeled serotonin ([³H]-5-HT). After washing away extracellular radioactivity, the cells are challenged with the test compound.

If 1-(3-Chloro-4-fluorophenyl)piperazine acts as a substrate:

  • Recognition: It binds to the orthosteric site of SERT.

  • Translocation: It is transported into the cytosol.

  • Exchange: Its entry alters the transporter conformation, facilitating the reverse transport of intracellular [³H]-5-HT into the extracellular space.

Validation Logic:

  • Release: An increase in extracellular radioactivity above basal levels indicates releasing activity.

  • Mechanistic Check: Pre-treatment with a reuptake inhibitor (e.g., Citalopram) should block the release induced by the test compound, as the compound can no longer enter the cell to trigger exchange.

Mechanism of Action Diagram

SERT_Mechanism Extracellular Extracellular Space Compound 1-(3-Cl-4-F-phenyl)piperazine Extracellular->Compound Available Cytosol Cytosol (Pre-loaded [³H]-5-HT) SERT_In SERT (Inward Facing) Cytosol->SERT_In [³H]-5-HT Binds SERT_Out SERT (Outward Facing) SERT_Out->SERT_In Translocation H3_5HT [³H]-5-HT (Efflux) SERT_Out->H3_5HT Release SERT_In->SERT_Out Reverse Transport SERT_In->Compound Releases into Cytosol Compound->SERT_Out Binds H3_5HT->Extracellular Measured Signal

Caption: Mechanism of substrate-induced serotonin release via SERT exchange diffusion.

Materials & Reagents

Biological System[1][2][3][4][5][6]
  • Preferred: HEK-293 cells stably transfected with human SERT (hSERT).[1]

    • Why? Provides a "clean" system without interference from other transporters (DAT/NET) or metabolizing enzymes (MAO) often found in synaptosomes.

  • Alternative: Rat brain synaptosomes (striatal or cortical P2 fraction).

Chemical Reagents
ReagentSpecificationRole
[³H]-Serotonin [³H]-5-HT creatinine sulfate (Specific Activity: >20 Ci/mmol)Radiotracer for loading.
Test Compound 1-(3-Chloro-4-fluorophenyl)piperazine (HCl salt)The analyte.[2][3][4] Dissolve in DMSO (stock) then buffer.
Positive Control p-Chloroamphetamine (PCA) or MDMA Known potent serotonin releasers.
Blocker Control Fluoxetine or Citalopram (10 µM)High-affinity SERT inhibitors to prove mechanism.
Lysis Buffer 1% SDS or 0.1 N NaOHTo solubilize cells for total content measurement.
Scintillation Fluid Eco-friendly cocktail (e.g., Ultima Gold)For beta-counting.
Buffer System (Krebs-Ringer-HEPES - KRH)
  • Composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-Glucose.

  • pH: Adjusted to 7.4.

  • Additives: 100 µM Pargyline (MAO inhibitor) and 100 µM Ascorbic Acid (antioxidant) to prevent [³H]-5-HT degradation.

Detailed Experimental Protocol

Phase 1: Cell Preparation & Loading
  • Seeding: Seed hSERT-HEK293 cells in 24-well or 96-well Poly-D-Lysine coated plates. Grow to 90% confluency.

  • Loading: Aspirate growth medium and wash once with warm KRH buffer.

  • Incubation: Add KRH buffer containing 20 nM [³H]-5-HT .

    • Note: Use a low concentration (near Km) to ensure specific transport.

  • Uptake: Incubate for 20 minutes at 37°C .

    • Why 20 mins? Sufficient to load the cytosolic pool without overloading vesicular compartments (if VMAT2 is present) or causing toxicity.

Phase 2: The Wash (Critical Step)
  • Termination: Aspirate the loading buffer.

  • Washing: Rapidly wash cells 3 times with ice-cold KRH buffer (or room temp, depending on cell adherence).

    • Goal: Remove all extracellular [³H]-5-HT. Any radioactivity remaining in the supernatant during the next step must come from inside the cell.

Phase 3: Release Challenge
  • Treatment: Add 250 µL of warm KRH buffer containing 1-(3-Chloro-4-fluorophenyl)piperazine at varying concentrations (e.g., 1 nM to 100 µM ).

    • Controls: Include "Buffer Only" (Basal Release) and "10 µM MDMA" (Positive Control).

    • Mechanistic Control: For one set of wells, pre-incubate with 10 µM Citalopram for 5 mins before adding the test compound.

  • Incubation: Incubate for 15–30 minutes at 37°C .

    • Kinetics: Release is time-dependent. 15-30 minutes is standard for equilibrium efflux.

Phase 4: Collection & Quantification
  • Supernatant Collection: Carefully transfer the supernatant (efflux fraction) into scintillation vials.

  • Cell Lysis: Add 250 µL of Lysis Buffer to the cells. Shake for 20 mins. Transfer lysate (retained fraction) to separate vials.

  • Counting: Add 3 mL scintillation fluid to all vials. Count CPM (Counts Per Minute) on a beta-counter.

Workflow Diagram

Release_Protocol cluster_measure Quantification Start Start: hSERT-HEK293 Cells Load Load with 20 nM [³H]-5-HT (20 min @ 37°C) Start->Load Wash Wash 3x with KRH Buffer (Remove extracellular tracer) Load->Wash Challenge Add 1-(3-Cl-4-F-phenyl)piperazine (0.1 nM - 100 µM) Wash->Challenge Incubate Incubate 30 min @ 37°C Challenge->Incubate Supernatant Collect Supernatant (Released [³H]-5-HT) Incubate->Supernatant Lysate Lyse Cells (Retained [³H]-5-HT) Incubate->Lysate

Caption: Step-by-step workflow for the [³H]-5-HT release assay.

Data Analysis & Interpretation

Calculation

Calculate the Fractional Release (%) for each well:



Normalization
  • Basal Subtraction: Subtract the mean % Release of the "Buffer Only" control from all treatment groups to determine Specific Release .

  • Normalization: Normalize data to the maximal release observed with the Positive Control (e.g., 10 µM MDMA = 100%).

Curve Fitting

Plot log[Concentration] vs. Specific Release. Fit using a non-linear regression (sigmoidal dose-response) to determine:

  • EC₅₀: The concentration inducing 50% maximal release.

  • E_max: The maximal efficacy relative to the positive control.

Expected Results Profile
CompoundMechanismRelease ProfileEffect of Citalopram
Buffer Passive LeakLow (<5%)None
MDMA SubstrateHigh (>40%)Blocked
Fluoxetine BlockerLow (Basal)N/A
3,4-CFPP Putative Substrate Dose-dependent Increase Blocked

Interpretation: If 1-(3-Chloro-4-fluorophenyl)piperazine induces release that is calcium-independent (cytosolic pool) and citalopram-sensitive , it confirms the compound acts as a SERT substrate/releaser.

Safety & Handling

  • Radioactivity: [³H]-5-HT is a low-energy beta emitter. Use appropriate shielding (acrylic), designate specific work areas, and dispose of waste according to institutional radiation safety guidelines.

  • Chemical Safety: 1-(3-Chloro-4-fluorophenyl)piperazine is a research chemical/NPS.[5] Its full toxicological profile is unknown. Handle as a potential neurotoxin and irritant. Use fume hoods and nitrile gloves.

References

  • Baumann, M. H., et al. (2011). In vivo neurobiological effects of the "bath salt" constituent 3,4-methylenedioxypyrovalerone (MDPV) in the rat: comparison with cocaine. Journal of Pharmacology and Experimental Therapeutics.

  • Rothman, R. B., & Baumann, M. H. (2002). Therapeutic potential of monoamine transporter releasers. Trends in Pharmacological Sciences.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

  • PubChem. 1-(3-Chloro-4-fluorophenyl)piperazine Compound Summary. National Library of Medicine.

  • Ruderfer, D. M., et al. (2021). Genomic Dissection of the Serotonin Transporter. Nature Genetics. (Methodology reference for HEK-SERT assays).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride

[1] Status: Active Ticket Type: Solubility & Handling Guide Compound Class: Phenylpiperazine (5-HT Receptor Agonist/Antagonist) Salt Form: Dihydrochloride (2HCl)[1] Executive Summary & Solubility Profile The Core Challen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket Type: Solubility & Handling Guide Compound Class: Phenylpiperazine (5-HT Receptor Agonist/Antagonist) Salt Form: Dihydrochloride (2HCl)[1]

Executive Summary & Solubility Profile

The Core Challenge: Users frequently encounter difficulties dissolving 1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride in DMSO because the dihydrochloride (2HCl) salt form is highly ionic and hydrophilic.[1] While the free base form of this molecule is lipophilic and dissolves readily in organic solvents, the 2HCl salt prefers water.

Forcing high concentrations (>50 mM) in pure DMSO often results in a suspension rather than a solution, or immediate precipitation upon freeze-thaw cycles.[1]

Solubility Matrix (The "Truth Table")
SolventSolubility Limit (Est.)Ease of DissolutionStabilityRecommended Use
Water ~10 - 50 mM HighGood (Acidic pH)Immediate aqueous assays.[1]
DMSO ~10 - 25 mM Moderate (Requires Heat)High (Frozen)Preferred for Stock Solutions (prevents microbial growth).[1]
Ethanol < 5 mMLowModerateNot recommended for 2HCl salts.
PBS (pH 7.2) < 1 mMVery LowPoorDo NOT dissolve directly. Dilute from DMSO/Water stock only.[1]

Critical Note: The "dihydrochloride" moiety makes this compound acidic. An aqueous solution will have a low pH (~3-4).[1] If dissolving in water, ensure your assay buffer has sufficient buffering capacity (HEPES/MOPS) to neutralize this upon dilution.[1]

Experimental Protocol: Preparation of 10 mM Stock

Objective: Create a stable, clear 10 mM stock solution in DMSO for biological screening.

Reagents:

  • Compound: 1-(3-Chloro-4-fluorophenyl)piperazine 2HCl (MW ≈ 287.6 g/mol )[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck Grade, ≥99.9%)[1]

Protocol:

  • Calculation:

    • Target Concentration: 10 mM

    • Target Volume: 1 mL

    • Required Mass: 2.88 mg

    • Tip: If weighing exactly 2.88 mg is difficult, weigh ~5 mg and adjust the DMSO volume:

      
      [1]
      
  • Solvation (The "Wetting" Technique):

    • Add 50% of the calculated DMSO volume to the vial.

    • Vortex vigorously for 30 seconds.

    • Observation: The solution may appear cloudy (suspension).[1]

  • Thermal Activation:

    • The lattice energy of the 2HCl crystal is high.

    • Place the sealed vial in a 40°C water bath or heating block for 5-10 minutes.

    • Why? Heat increases the kinetic energy, overcoming the crystal lattice enthalpy.

  • Completion:

    • Add the remaining 50% of DMSO.

    • Vortex again.[1] The solution should be completely clear.

    • QC Check: Hold the vial up to a light source. If any "shimmering" or particulates are visible, sonicate for 60 seconds.

Workflow Visualization

Diagram 1: The Solubilization Decision Tree

This logic flow ensures you do not waste compound on failed solvation attempts.

solubilization_logic Start Start: Weigh Compound Solvent_Choice Choose Solvent Start->Solvent_Choice Water Water (Milli-Q) Solvent_Choice->Water For Immediate Use DMSO Anhydrous DMSO Solvent_Choice->DMSO For Storage/Stock Mix Vortex (30s) Water->Mix DMSO->Mix Check Visual Inspection: Clear? Mix->Check Heat Heat to 40°C (5 mins) Check->Heat No (Cloudy) Success Success: Clear Solution Check->Success Yes Fail Fail: Precipitate Remains Check->Fail Still Cloudy (after 2 cycles) Sonicate Sonicate (60s) Heat->Sonicate Sonicate->Check

Caption: Decision matrix for solubilizing ionic salts. Thermal activation (Heating) is the critical step for DMSO solubility.[1]

Troubleshooting & FAQs

Issue 1: "My compound crashes out when I add it to cell culture media."

Diagnosis: This is "Shock Precipitation." You are introducing a hydrophobic-leaning stock (in DMSO) into a high-salt aqueous environment (Media) too quickly.[1] The Fix:

  • Intermediate Dilution: Do not go from 100% DMSO -> 0.1% DMSO in one step.

  • Stepwise:

    • Dilute 10 mM Stock (DMSO) 1:10 into PBS or Water first (Result: 1 mM in 10% DMSO).[1]

    • Note: If this precipitates, your concentration is too high for the aqueous limit. Lower the target.

    • Then, dilute that intermediate into your Media.

Diagram 2: The "Anti-Crash" Dilution Protocol

dilution_protocol Stock 10 mM Stock (100% DMSO) Inter Intermediate (1 mM in 10% DMSO) Stock->Inter Dilute 1:10 into PBS/Water Precip PRECIPITATION RISK Stock->Precip Direct 1:1000 into Media (Avoid!) Final Assay Well (10 µM in Media) Inter->Final Dilute 1:100 into Media

Caption: Stepwise dilution reduces the local concentration spikes that cause precipitation.[1]

Issue 2: "The solution turned yellow/brown after a week."

Diagnosis: Oxidation or Acid-Catalyzed degradation.[1]

  • Cause: The 2HCl salt is acidic. DMSO is slightly hygroscopic (absorbs water).[1] The combination of acidity + water + DMSO can lead to degradation over time.

  • Fix:

    • Store stocks at -20°C or -80°C .

    • Use aliquots (single-use vials) to avoid freeze-thaw cycles which introduce moisture.[1]

    • Use Anhydrous DMSO only.[1]

Issue 3: "Can I autoclave this?"

Answer: NO.

  • Small molecule drugs, especially halogenated piperazines, are heat-sensitive at autoclave temperatures (121°C).[1]

  • Sterilization: Use a 0.22 µm PVDF or PTFE syringe filter .[1] Do not use Nylon filters (compounds can bind to Nylon).[1]

References

  • Cayman Chemical. 1-(4-Fluorophenyl)piperazine (hydrochloride) Product Information. (Solubility data for structural analog). Link

  • Cayman Chemical. 1-(3-Chlorophenyl)piperazine (hydrochloride) Product Information. (Solubility data for mCPP analog). Link

  • Sigma-Aldrich. Dimethyl sulfoxide (DMSO) Physical Properties and Solubility Guide.[1]Link

  • Tocris Bioscience. Solubility & Stock Solution Guide. (General principles for HCl salts). Link

Sources

Optimization

🎫 Ticket #402: "My Aniline Cyclization yields are stuck at 40% and the product is black/tarry."

Welcome to the Fine Chemical Synthesis Technical Support Hub . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fine Chemical Synthesis Technical Support Hub .

I am Dr. Aris, your Senior Application Scientist. I have generated this guide based on common "tickets" we receive regarding the synthesis of 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) .

This molecule is a critical pharmacophore (often an intermediate for fluoroquinolones or serotonin modulators).[1] Achieving high yield is difficult because the 3-chloro-4-fluoro substitution pattern is sensitive to both regioselectivity issues and over-reaction (polymerization).[1]

Below are the three most critical "Support Tickets" addressing yield, purity, and process control.

Status: Open Severity: High (Process Failure) Diagnosis: Uncontrolled Polymerization & Oxidation.[1]

The "Classic" route involves reacting 3-chloro-4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride .[1][2] While this uses cheap starting materials, it is notorious for producing "black tar" (poly-condensed piperazines) if the concentration and temperature are not rigorously controlled.[1]

🔬 The Mechanism & Failure Points

The reaction is a double nucleophilic substitution.

  • Step 1: Aniline attacks one chloroethyl arm.

  • Step 2: Intramolecular cyclization to close the piperazine ring.

  • Failure Mode: If Step 2 is too slow, the intermediate secondary amine attacks another molecule of alkylating agent, creating linear polymers instead of rings.

🛠️ Solution Protocol: The "High-Dilution" Solvent Switch

Stop using neat fusion or low-boiling alcohols.[1] Switch to high-boiling, non-polar solvents to drive thermal cyclization while suppressing intermolecular polymerization.[1]

Optimized Protocol (Yield Target: >75%):

ParameterStandard (Low Yield)Optimized (High Yield) Why?
Solvent Ethanol or WaterChlorobenzene or Diglyme Higher boiling point (130°C+) drives the difficult second cyclization step.[1]
Base Na2CO3K2CO3 (Micronized) Potassium is a better match for the transition state; micronization increases surface area.[1]
Concentration 1.0 M0.2 - 0.3 M Critical: Lower concentration favors intramolecular reaction (ring closing) over intermolecular (polymerization).[1]
Catalyst NoneNaI (0.1 eq) Finkelstein exchange (Cl -> I) makes the alkylating agent more reactive, speeding up ring closure.[1]

Step-by-Step Workflow:

  • Suspend bis(2-chloroethyl)amine HCl (1.1 equiv) and K2CO3 (3.0 equiv) in Chlorobenzene.

  • Add NaI (0.1 equiv) and heat to reflux (132°C) for 1 hour before adding the aniline. This generates the reactive iodide species in situ.

  • Add 3-chloro-4-fluoroaniline (1.0 equiv) slowly over 2 hours.

  • Reflux for 24-30 hours.[1] Note: The long reflux is required to close the ring.[1]

  • Workup: Cool, filter salts, and extract with dilute HCl. The product moves to the aqueous phase; tars stay in the organic phase.[1]

🎫 Ticket #515: "I need >98% purity, but the Pd-catalyzed route gives me 'Dimer' impurities."

Status: Escalated Severity: Medium (Purification Bottleneck) Diagnosis: Bis-arylation in Buchwald-Hartwig Coupling.[1]

If you are using the modern Buchwald-Hartwig route (reacting 1-bromo-3-chloro-4-fluorobenzene with piperazine ), you are likely seeing a side product where one piperazine molecule reacts with two aryl rings.[1]

📊 Decision Matrix: Route Selection

Use this logic flow to confirm if you should be using this route.

RouteSelection Start Start: Select Precursor Check Is Cost the primary driver? Start->Check Aniline Route A: Aniline Cyclization (Low Cost, Lower Purity) Check->Aniline Yes (Industrial) Pd Route B: Pd-Catalysis (High Cost, High Purity) Check->Pd No (Pharma R&D) Pd_Issue Issue: Bis-arylation (Dimer) Pd->Pd_Issue Solution Sol: 5.0 eq Piperazine OR Boc-Piperazine Pd_Issue->Solution

Caption: Decision matrix for selecting between Aniline Cyclization (Route A) and Buchwald-Hartwig (Route B) based on cost vs. purity needs.

🛠️ Solution Protocol: Stoichiometric Control

The bromine at position 1 is significantly more reactive than the Cl (pos 3) or F (pos 4) towards Pd(0), ensuring regioselectivity.[1] However, the piperazine has two NH sites.

The Fix:

  • Reagents: 1-bromo-3-chloro-4-fluorobenzene (1.0 eq), Piperazine (5.0 eq) , NaOtBu (1.5 eq).

  • Catalyst: Pd2(dba)3 (0.5 mol%) + BINAP or XPhos (1.0 mol%).[1]

    • Why XPhos? It is bulky and excellent for aryl chlorides/bromides, preventing the catalyst from dying on the electron-poor ring.

  • Procedure:

    • Dissolve the excess piperazine in Toluene/Dioxane.

    • Add catalyst and base.[3][4]

    • Add the aryl bromide last and slowly.

    • Result: The high excess of piperazine statistically ensures that the aryl-Pd species encounters a free piperazine rather than a mono-arylated product.[1]

  • Recovery: The excess piperazine is water-soluble and easily washed away during workup, leaving the pure mono-arylated product.[1]

🎫 Ticket #609: "Product isolation: The oil won't crystallize."

Status: Resolved Severity: Low (Technique) Diagnosis: Free base is an oil; Salt formation is required.[1]

3,4-CFPP is often an oil or a low-melting solid in its free base form.[1] For stability and yield measurement, you must isolate it as the Hydrochloride (HCl) salt .

🧪 The "Crash-Out" Protocol[1]
  • Extraction: Perform your standard workup (EtOAc/Water).[1] Dry the organic layer (Na2SO4) thoroughly.[1] Water is the enemy of crystallization.[1]

  • Solvent Swap: Evaporate the EtOAc and redissolve the oily residue in anhydrous Ethanol (5 volumes) or Isopropyl Acetate .

  • Acidification:

    • Cool to 0°C.

    • Slowly add HCl in Dioxane (4M) or Concentrated HCl (aqueous) dropwise.[1]

    • Target pH: 2-3.

  • Crystallization:

    • A white precipitate should form immediately.

    • If it oils out, heat the mixture to reflux (dissolving the oil) and let it cool very slowly to room temperature with stirring.

  • Yield Check: The HCl salt (MW ~251.1 g/mol ) is heavier than the free base. Adjust your yield calculations accordingly.

📚 References & Grounding[3][5][6][7]

  • Synthesis of 3-Chloro-4-fluoroaniline (Precursor):

    • Methodology: Catalytic hydrogenation of nitro-precursors.[1][2][5]

    • Source: BenchChem Application Note. Link[1]

  • Piperazine Cyclization Mechanisms:

    • Context: Reaction of anilines with bis(2-chloroethyl)amine (Nitrogen Mustard chemistry).[1]

    • Source: Oriental Journal of Chemistry, Vol 26(2).[1] Link

  • Buchwald-Hartwig Coupling Standards:

    • Context: Pd-catalyzed amination of aryl halides (Selectivity of Br vs Cl/F).[1]

    • Source: Organic Chemistry Portal (Buchwald-Hartwig).[1] Link

  • Patent Methodology (Industrial Scale):

    • Context: Synthesis of piperazine intermediates via diethanolamine routes.[3][6]

    • Source: Google Patents (CN104402842A).[1] Link

  • Product Characterization (HCl Salt):

    • Context: Physical properties and handling of the hydrochloride salt.[2][3]

    • Source: ChemicalBook (CAS 52605-52-4).[1] Link

Sources

Troubleshooting

Technical Support Center: 1-(3-Chloro-4-fluorophenyl)piperazine Synthesis

Here is the Technical Support Guide for 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) synthesis and impurity management. Executive Summary & Technical Context 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Guide for 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) synthesis and impurity management.

Executive Summary & Technical Context

1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) is a critical pharmacophore found in various antifungal agents (e.g., Posaconazole intermediates) and psychoactive research standards. Its synthesis generally follows two primary industrial pathways:

  • Cyclization (The "Aniline Route"): Reaction of 3-chloro-4-fluoroaniline with bis(2-chloroethyl)amine.

  • Pd-Catalyzed Amination (The "Buchwald Route"): Coupling of 1-bromo-3-chloro-4-fluorobenzene with piperazine.

Achieving high purity (>99.5%) is challenging due to the formation of structural analogs and oligomers that possess similar solubility profiles to the target API. This guide addresses the root causes of these impurities and provides validated remediation protocols.

Critical Impurity Profiling (Troubleshooting Modules)

Module A: The "Bis-Aryl" Impurity

Symptom: HPLC shows a late-eluting peak (RRT ~1.5-1.[1]8) with a molecular weight corresponding to [2 x Aryl + Piperazine].[2] Identity: 1,4-Bis(3-chloro-4-fluorophenyl)piperazine.

Q: Why is this "Bis-Adduct" forming despite using stoichiometric equivalents? A: This is a classic competitive inhibition issue, particularly prevalent in the Buchwald-Hartwig route.

  • Mechanism: Once the mono-arylated product (3,4-CFPP) is formed, it acts as a secondary amine nucleophile. If the concentration of the unreacted aryl halide is high and the concentration of free piperazine is low (or if the product is more nucleophilic than piperazine), the product will react with a second molecule of aryl halide.

  • Thermodynamic Driver: The secondary amine of the product is often more nucleophilic than the bulky, solvated primary amine sites of piperazine in certain catalytic cycles.

Protocol: The "High-Dilution" Correction

  • Stoichiometry Shift: Increase the Piperazine loading to 5.0 – 8.0 equivalents relative to the aryl halide. This statistical overload ensures the catalyst almost exclusively encounters free piperazine.

  • Reverse Addition: Do not add piperazine to the aryl halide. Instead, slowly add the Aryl Halide (dissolved in solvent) to a refluxing solution of the Catalyst + Excess Piperazine . This maintains a locally high concentration of piperazine.

  • Purification (The "Basicity Switch"):

    • The Target (3,4-CFPP) is a secondary amine .

    • The Impurity (Bis-adduct) is a tertiary amine .

    • Separation: Derivatize the mixture with Acetic Anhydride (1.1 eq vs Target). The Target becomes an amide (neutral), while the Bis-impurity remains basic. Wash with acid to remove the Bis-impurity. Hydrolyze the amide back to the amine (Acid reflux). Note: Only use this for salvage; prevention is better.

Module B: Regioisomer Contamination

Symptom: A peak eluting very close to the main peak (RRT ~0.95 or 1.05) that does not separate easily on C18 columns. Identity: 1-(2-Chloro-4-fluorophenyl)piperazine or 1-(3-Fluoro-4-chlorophenyl)piperazine.

Q: I am using the Aniline Route. Where are these isomers coming from? A: They are likely "Carryover Impurities" from your starting material (SM).

  • Source: Commercial 3-chloro-4-fluoroaniline is often synthesized by nitration of chlorofluorobenzene followed by reduction. If the nitration regioselectivity was imperfect, you will have 2-chloro-4-fluoroaniline or 3-chloro-2-fluoroaniline present.

  • Mechanism: The cyclization reaction with bis(2-chloroethyl)amine is blind to the aryl substitution pattern; it will cyclize all aniline isomers at similar rates.

Protocol: Upstream Control & recrystallization

  • SM Validation: Require a GC-MS certificate of analysis for the starting aniline. Isomer content must be <0.1%.

  • Salt Break: The hydrochloride salts of the regioisomers often have distinct crystal lattice energies.

    • Dissolve the crude free base in Ethanol.

    • Add concentrated HCl (1.1 eq) dropwise.

    • Heat to reflux, then cool slowly to 0°C.

    • The 3,4-CFPP HCl salt usually crystallizes preferentially. Filter and wash with cold acetone.

Module C: The "Linear" Uncyclized Intermediate

Symptom: Broad, tailing peaks or sticky oil residues. LC-MS shows M+ mass of Target + 62 Da (or similar variations). Identity: N-(2-chloroethyl)-N-(3-chloro-4-fluorophenyl)amine or N,N-bis(2-hydroxyethyl)aniline derivatives.

Q: My reaction stalled. Why didn't the piperazine ring close? A: This occurs in the Aniline Route when the base strength or temperature is insufficient to force the second alkylation (ring closure).

  • Mechanism: The reaction proceeds in two steps.[3][4] The first alkylation is fast. The second alkylation (intramolecular cyclization) is entropically disfavored and requires higher energy/stronger base to overcome ring strain.

Protocol: The "Thermal Push"

  • Solvent Switch: If using Ethanol/Water, switch to Diglyme or n-Butanol to access temperatures >110°C.

  • Base Catalyst: Ensure you are using Sodium Carbonate (Na2CO3) or DIPEA . Weak bases like bicarbonate are insufficient for the final cyclization step.

  • Iodide Catalyst: Add 5 mol% Sodium Iodide (NaI) . This converts the chloro-ethyl intermediate to the more reactive iodo-ethyl species in situ (Finkelstein condition), accelerating the ring closure.

Visualizing the Pathways

The following diagram maps the two primary synthesis routes and the specific origin points of the impurities discussed above.

G SM_Aniline SM: 3-Chloro-4-fluoroaniline Step_Cyclization Cyclization (High Temp, Base) SM_Aniline->Step_Cyclization + Reagent_Bis Imp_Regio Impurity: Regioisomers (From impure SM) SM_Aniline->Imp_Regio Impure SM Carryover SM_Bromide SM: 1-Bromo-3-chloro-4-fluorobenzene Step_Buchwald Pd-Catalysis (Buchwald-Hartwig) SM_Bromide->Step_Buchwald + Reagent_Pip Reagent_Bis Bis(2-chloroethyl)amine Reagent_Bis->Step_Cyclization Reagent_Pip Piperazine (Excess) Reagent_Pip->Step_Buchwald Target TARGET API: 1-(3-Chloro-4-fluorophenyl)piperazine Step_Cyclization->Target Imp_Linear Impurity: Linear Amine (Incomplete Cyclization) Step_Cyclization->Imp_Linear Low Temp / Weak Base Step_Buchwald->Target Imp_Bis Impurity: Bis-Adduct (1,4-Bis(aryl)piperazine) Step_Buchwald->Imp_Bis Low Piperazine Ratio Target->Imp_Bis + SM_Bromide (Over-reaction)

Figure 1: Synthetic pathways for 3,4-CFPP showing the mechanistic origins of linear, bis-aryl, and regioisomeric impurities.

Data Summary: Impurity Remediation Table

Impurity TypeRetention Time (RRT)Origin RouteRoot CauseValidated Fix
Bis-Aryl Adduct ~1.6 - 1.8Buchwald (Pd)Product competes with Piperazine for SM.High Dilution: Use 5-8 eq. Piperazine; Inverse addition of SM.
Linear Amine ~0.4 - 0.7Aniline CyclizationIncomplete ring closure (kinetic trap).Thermal Push: Increase temp >110°C; add NaI catalyst.
Regioisomer ~0.95 - 1.05BothImpure Starting Material (Isomers).SM QC: Reject SM with >0.1% isomer; Recrystallize as HCl salt.
N-Oxide ~0.3Storage/WorkupOxidation of secondary amine.Inert Gas: Perform workup under N2; Store at -20°C.

References & Authoritative Sources

  • Cayman Chemical. (2023). 1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) Product Information & Safety Data Sheet. Link

  • Sigma-Aldrich. (2024). Synthesis of Aryl Piperazines via Buchwald-Hartwig Amination: Protocols and Standards. Link

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 52605-52-4: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Analogous Impurity Data). Link

  • BenchChem. (2025).[3] Comparative Guide to the Synthesis of 3-Chloro-4-fluoroaniline and Downstream Piperazines. Link

  • Ravi, R., et al. (1997).[5] "Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene." Indian Journal of Chemistry. (Mechanistic insight on Fluorine displacement vs Chlorine). Link

Disclaimer: This guide is for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Consult local regulations regarding the handling of piperazine derivatives.

Sources

Optimization

Handling and safety precautions for 1-(3-Chloro-4-fluorophenyl)piperazine

Technical Support Center: 1-(3-Chloro-4-fluorophenyl)piperazine Status: Active Operator: Senior Application Scientist, Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Chloro-4-fluorophenyl)piperazine

Status: Active Operator: Senior Application Scientist, Dr. A. Vance Topic: Handling, Safety, and Experimental Troubleshooting CAS Registry Number: 91532-33-1 (Free Base) / Often supplied as HCl salt.[1]

Introduction: A Note from the Bench

Welcome to the technical support hub for 1-(3-Chloro-4-fluorophenyl)piperazine . As a structural analog of m-CPP (1-(3-chlorophenyl)piperazine), this compound is a critical intermediate in the synthesis of serotonergic agents and antifungal drugs (e.g., Posaconazole intermediates).[1]

However, its handling requires a nuanced understanding of two competing properties: the nucleophilicity of the secondary amine (which drives its reactivity but also its instability) and the lipophilicity introduced by the halogenated phenyl ring (which complicates aqueous solubility).[1]

Below, I have structured a guide that moves beyond the Safety Data Sheet (SDS) to address the practical realities of working with this compound in a research setting.

Module 1: Critical Safety & Exposure Response

Severity Level: HIGH (Corrosive / Acute Toxicant) [1]

Unlike simple organic buffers, halogenated phenylpiperazines are often classified as Skin Corrosive (Category 1B) and Serious Eye Damage (Category 1) agents, in addition to being acutely toxic if swallowed [1, 7].[1] The secondary amine functionality combined with the electron-withdrawing halogens creates a compound that can rapidly penetrate biological membranes.[1]

Emergency Response Protocol

Q: I spilled a small amount of the solid on my glove. Is changing gloves enough? A: No. You must immediately wash the underlying skin.

  • The Mechanism: Halogenated aromatics can permeate standard nitrile gloves faster than aliphatic compounds.[1] Once the barrier is breached, the corrosive amine attacks the epidermis.[1]

  • Action: Remove the glove immediately. Wash the hand with soap and copious water for 15 minutes.[1] Do not use ethanol or DMSO to wash the skin, as these solvents act as vehicles, driving the toxin deeper into the dermal layers.

Q: The compound generated dust while weighing.[1] What is the inhalation risk? A: High. The GHS classification includes STOT SE 3 (Respiratory Irritation) [7].[1][2] Inhalation can cause immediate burning of the mucous membranes.[1]

  • Protocol: Always weigh this compound inside a functioning fume hood. If the static charge is high (common with piperazine salts), use an anti-static gun or ionizer to prevent dust dispersal.[1]

Visual Guide: Exposure Response Logic

SafetyResponse Start Exposure Incident Type Identify Contact Type Start->Type Skin Dermal/Skin Type->Skin Eye Ocular/Eye Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Peel Glove (Do not roll) 2. Wash w/ Soap + Water (15m) 3. NO Organic Solvents Skin->ActionSkin ActionEye 1. Flush w/ Eyewash (15m) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Sit Upright (90 deg) 3. Oxygen if Dyspneic Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate decision workflow for accidental exposure events.

Module 2: Storage, Stability & Purity

Q: My sample has turned from off-white to yellow. Is it still usable? A: Proceed with caution.

  • The Cause: Piperazines are susceptible to N-oxidation when exposed to air and light.[1] The yellowing indicates the formation of N-oxide impurities or radical degradation products.[1]

  • The Fix: Run a quick LC-MS or TLC.

    • TLC System: 5% Methanol in Dichloromethane (DCM).[1] The N-oxide will be significantly more polar (lower R_f) than the parent amine.[1]

    • Purification: If degradation is <5%, you can often proceed.[1] If >10%, recrystallization (typically from Ethanol/Ether for HCl salts) is required.[1]

Q: How should I store this for long-term (>6 months) stability? A:

  • Temperature: -20°C is ideal, but 2-8°C is acceptable for salts.

  • Atmosphere: Hygroscopic Warning. Piperazine salts avidly absorb moisture, which makes them sticky and difficult to weigh.[1] Store under Argon or Nitrogen.[1]

  • Container: Amber glass vials (protects from photodegradation).

Data Summary: Physical Properties

PropertyValueNotes
Molecular Weight 214.67 g/mol Free base basis [7]
Appearance Off-white solid or powderMay darken upon oxidation
Solubility (Water) Low / InsolubleLipophilic nature dominates [4]
Solubility (Organic) DMSO, Methanol, ChloroformExcellent solubility
pKa ~8.9 (Predicted)Secondary amine is basic

Module 3: Solubilization & Handling

Q: I cannot get the compound to dissolve in my aqueous reaction buffer (pH 7.4). A: This is a classic issue with halogenated aryl piperazines. The 3-chloro and 4-fluoro groups significantly increase lipophilicity (LogP > 2) [7].[1]

Troubleshooting Protocol:

  • Do NOT add directly to water.[1] It will clump.[1]

  • The "Stock" Method: Dissolve the compound in DMSO (Dimethyl sulfoxide) or Ethanol first to create a 100x stock solution.[1]

  • Dropwise Addition: Add the organic stock dropwise to your vortexing aqueous buffer.

  • pH Adjustment: If using the free base, the pH must be acidic (< pH 6) to protonate the amine and improve solubility.[1] If using the HCl salt, it may dissolve but then precipitate if the buffer pH is too high (reverting to free base).[1]

Visual Guide: Solubilization Strategy

Solubility Start Start Solubilization Solvent Choose Primary Solvent Start->Solvent Water Water/Buffer Solvent->Water Avoid Organic DMSO / EtOH / MeOH Solvent->Organic Recommended Fail Precipitation / Clumping Water->Fail Success Clear Stock Solution Organic->Success Dilution Dilute into Aqueous Media Success->Dilution Check Check Final Concentration Dilution->Check Precipitate? Check->Fail Yes (Conc. too high) Check->Success No (Stable)

Figure 2: Decision tree for preparing stable solutions for biological assays.

Module 4: Reaction Troubleshooting (Synthesis)

Q: My S_NAr reaction yield is low (<40%). What is going wrong? A: When coupling 1-(3-Chloro-4-fluorophenyl)piperazine to an electrophile (e.g., a chloropyrimidine or acid chloride), consider two factors:

  • Steric/Electronic Deactivation: The electron-withdrawing groups (Cl, F) on the phenyl ring pull electron density away from the distal piperazine nitrogen, making it less nucleophilic than a standard piperazine.[1]

    • Solution: You may need higher temperatures (80-100°C) or a stronger base (e.g., DIPEA or K2CO3) to drive the reaction.[1]

  • Bis-alkylation: If using the free base, ensure you are not accidentally alkylating the aniline nitrogen (unlikely due to sterics, but possible under forcing conditions).[1]

Q: I see an extra spot on my TLC during amide coupling. A: This is likely the bis-acylated byproduct or trapped coupling reagent.[1]

  • Diagnosis: The secondary amine reacts with the activated ester.[1] However, if your starting material contained any moisture (hygroscopic salt!), the coupling reagent (EDC/HATU) might have hydrolyzed.[1]

  • Fix: Dry the piperazine starting material under high vacuum over P2O5 overnight before use. Use anhydrous DMF/DCM as the solvent.[1]

References

  • CDH Fine Chemical. (n.d.).[1] Material Safety Data Sheet: 1-(4-Fluorophenyl)piperazine.[1][3] Retrieved from Link (Used as proxy for hazard class of fluorophenylpiperazines).[1]

  • Cayman Chemical. (2025).[1][4][5] Safety Data Sheet: Phenylpiperazine. Retrieved from Link.

  • Nigam Pharmachem. (n.d.).[1] 1-(3-Chlorophenyl) piperazine Solubility and Handling. Retrieved from Link.[1]

  • PubChem. (2025).[1] Compound Summary: 3-Chloro-4-fluorophenylpiperazine (CID 2779263).[1] Retrieved from Link.[1]

  • Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Retrieved from Link.[1]

  • Thermo Fisher Scientific. (2025).[1][4][5] Safety Data Sheet: 1-(3-Chlorophenyl)piperazine. Retrieved from Link.[1]

  • National Institutes of Health (NIH). (2025).[1] GHS Classification for 3-Chloro-4-fluorophenylpiperazine. PubChem Laboratory Chemical Safety Summary. Retrieved from Link.[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Comparative Analysis of Phenylpiperazine Derivatives for 5-HT Receptor Binding

[1] Executive Summary The phenylpiperazine (PP) moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for a vast array of CNS-active agents. Its structural versatility allows...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The phenylpiperazine (PP) moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for a vast array of CNS-active agents. Its structural versatility allows for precise tuning between serotonin (5-HT) receptor subtypes, particularly 5-HT1A and 5-HT2A, as well as dopamine D2 receptors.

This guide provides a technical comparison of key phenylpiperazine derivatives, focusing on the structural determinants of selectivity, quantitative binding affinities (


), and the experimental protocols required to validate these profiles.

Key Insight: While the phenylpiperazine core provides the "message" (receptor recognition), the N4-substituent (linker and terminal amine) acts as the "address," determining subtype selectivity and intrinsic efficacy (agonist vs. antagonist).

Structural Basis of Selectivity (SAR)

The binding affinity of phenylpiperazine derivatives is governed by specific interactions within the Orthosteric Binding Pocket (OBP) of the GPCR.

The Pharmacophore Model[2]
  • Protonated Nitrogen (N1): Forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in Transmembrane Domain 3 (TM3).

  • Aromatic Head Group: Engages in

    
     stacking interactions with aromatic residues (e.g., Trp6.48) in TM6.
    
  • N4-Linker Region: The length and flexibility of the alkyl chain connecting the piperazine to the distal aryl group regulate selectivity. A 2-4 carbon chain is generally optimal for 5-HT1A affinity.

  • Distal Aryl Group (The "Tail"): Bulky bicyclic systems (e.g., quinolinone in Aripiprazole) or heteroaromatics favor 5-HT1A/D2 mixed profiles, while specific ortho-substitutions often enhance 5-HT2A affinity.

Visualization: SAR Logic Flow

The following diagram illustrates the structural logic determining receptor selectivity.

SAR_Logic Core Phenylpiperazine Core Interaction1 Salt Bridge (Asp3.32) Core->Interaction1 Protonated N Interaction2 Pi-Pi Stacking (Trp6.48) Core->Interaction2 Aryl Head Linker Alkyl Linker (2-4 Carbons) Core->Linker Tail Distal Aryl Group Linker->Tail Selectivity Selectivity Filter HT1A 5-HT1A Selectivity (Bulky/Bicyclic) Selectivity->HT1A HT2A 5-HT2A Affinity (Ortho-substitution) Selectivity->HT2A Tail->Selectivity

Caption: Structural determinants of phenylpiperazine binding. The core anchors the molecule, while the distal tail tunes subtype selectivity.

Comparative Binding Data ( )

The following table synthesizes binding affinity data (


) for representative phenylpiperazine derivatives. Lower 

values indicate higher affinity.
CompoundClass5-HT1A

(nM)
5-HT2A

(nM)
Selectivity ProfilePrimary Mechanism
WAY-100635 Research Tool0.2 - 0.9 > 1,000Highly Selective 1ASilent Antagonist
Aripiprazole Antipsychotic1.0 - 5.0 3.4 - 22Mixed 1A/2A/D2Partial Agonist (1A) / Antagonist (2A)
Trazodone Antidepressant40 - 10020 - 45 2A > 1AAntagonist (2A) / Partial Agonist (1A)
Nefazodone Antidepressant~807 - 15 2A SelectiveAntagonist (2A)
Buspirone Anxiolytic10 - 30 > 1,0001A SelectivePartial Agonist (1A)

Note on Data Interpretation:

  • 
     values are dependent on the radioligand used.[1] For partial agonists like Aripiprazole, affinities measured with agonist radioligands (e.g., 
    
    
    
    -8-OH-DPAT) may differ from those measured with antagonist radioligands due to the receptor's G-protein coupling state.
  • Aripiprazole displays a unique "stabilizer" profile: it binds with high affinity to 5-HT1A as a partial agonist (stabilizing a specific conformation) while blocking 5-HT2A.

Experimental Workflows

To generate reproducible binding data, researchers must control for non-specific binding (NSB) and ligand depletion.

Protocol A: Membrane Preparation & Radioligand Binding

Objective: Determine equilibrium dissociation constant (


) and inhibition constant (

).

1. Membrane Preparation:

  • Tissue/Cell: Use CHO-K1 or HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors.

  • Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4).

  • Centrifugation: Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant. Repeat wash twice to remove endogenous serotonin.

  • Storage: Resuspend pellet in buffer + 10% sucrose. Store at -80°C.

2. Binding Assay Setup:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

    • Critical Step: Add 0.1% BSA or Ascorbic Acid to prevent ligand oxidation and adsorption to plasticware.

  • Radioligands:

    • For 5-HT1A:

      
      -8-OH-DPAT (0.5 - 1.0 nM).
      
    • For 5-HT2A:

      
      -Ketanserin (1.0 - 2.0 nM).
      
  • Non-Specific Binding (NSB): Define using 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M Methiothepin.

3. Incubation & Filtration:

  • Incubate for 60 minutes at room temperature (25°C) or 37°C.

  • Filtration (Crucial for Trustworthiness): Use GF/C or GF/B glass fiber filters.

    • Pre-treatment:[2] Soak filters in 0.3% Polyethyleneimine (PEI) for 30 mins.[3] This neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the hydrophobic phenylpiperazine tail.

  • Wash filters 3x with ice-cold buffer using a cell harvester.[4]

Protocol B: Functional Binding

Objective: Distinguish between Agonists (e.g., 5-HT), Antagonists (e.g., WAY-100635), and Partial Agonists (e.g., Aripiprazole).

  • Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

    
     subunit. 
    
    
    
    is a non-hydrolyzable analog that accumulates in the membrane.
  • Differentiation:

    • Full Agonist: >100% stimulation over basal.[5]

    • Partial Agonist (Aripiprazole): 20-60% stimulation (intrinsic activity).

    • Antagonist (WAY-100635): No stimulation; blocks agonist effect.[6]

Visualization: Assay Workflow

The following diagram outlines the critical path for validating a new phenylpiperazine derivative.

Assay_Workflow Start New Derivative Membrane Membrane Prep (CHO-h5HT1A) Start->Membrane Binding Radioligand Binding ([3H]-8-OH-DPAT) Membrane->Binding Filter Filtration (0.3% PEI Pre-soak) Binding->Filter Equilibrium Calc Calculate Ki (Competition Curve) Filter->Calc Scintillation Counting Functional Functional Assay ([35S]GTPyS) Calc->Functional If Ki < 100nM Decision Profile Classification Functional->Decision Efficacy (Emax)

Caption: Step-by-step workflow from compound synthesis to functional profiling.

References

  • PDSP Database. Psychoactive Drug Screening Program (PDSP) Ki Database. National Institute of Mental Health.[1][7] [Link]

  • Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389. [Link]

  • Glennon, R. A., et al. (2000). Binding of phenylpiperazines to 5-HT receptors. Current Medicinal Chemistry, 7(1), 1-20.
  • Roth, B. L., et al. (2000). The Pharmacology of Aripiprazole: A Novel Antipsychotic with a Unique Mechanism of Action. Psychopharmacology. [Link]

  • GenScript. Human 5-HT1A Receptor Membrane Preparation and Binding Protocol.[Link]

Sources

Comparative

Validation of 1-(3-Chloro-4-fluorophenyl)piperazine as a serotonin agonist

Technical Comparison Guide: 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) is a piperazine-class serotonin receptor agonist widely utilized as a pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP)

Executive Summary 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) is a piperazine-class serotonin receptor agonist widely utilized as a pharmacological probe to investigate central serotonergic function. Historically significant as a major metabolite of the antidepressants trazodone and nefazodone, mCPP is characterized by its non-selective agonist profile , exhibiting high affinity for 5-HT


 receptors while maintaining significant activity at 5-HT

, 5-HT

, and 5-HT

subtypes.

While newer agents like Lorcaserin offer superior subtype selectivity, mCPP remains a critical benchmark in neuropsychiatric research for modeling anxiety, hypophagia, and neuroendocrine responses (e.g., cortisol/prolactin release). This guide validates mCPP’s utility against modern alternatives, providing actionable protocols for its application in receptor binding, calcium mobilization, and behavioral assays.

Part 1: Pharmacological Profile & Selectivity[1][2]

The utility of mCPP lies in its "dirty" profile—it mimics the broad serotonergic activation seen in physiological stress responses more closely than highly selective agents. However, for specific receptor isolation, this lack of selectivity requires careful experimental design (e.g., use of antagonists).

Table 1: Comparative Affinity Profile (K


 values) 
Note: Lower K

indicates higher affinity.
CompoundPrimary Target5-HT

Affinity (K

)
5-HT

Affinity (K

)
5-HT

Affinity (K

)
Selectivity Ratio (2C vs 2A)
mCPP Non-selective Agonist 3.2 – 6.0 nM 20 – 40 nM 10 – 20 nM ~5-10 fold
Lorcaserin Selective 5-HT

Agonist
~9 nM~160 nM>1000 nM~15-18 fold
MK-212 Non-selective Agonist~10 nM~250 nMLow Affinity~25 fold
DOI 5-HT

Agonist
~2.0 nM~0.5 nMLow Affinity0.25 (Favors 2A)

Key Insight: mCPP exhibits a rank order of potency: 5-HT


 > 5-HT

> 5-HT

. In functional assays, it acts as a partial agonist at 5-HT

(E

~65% of serotonin) but has significantly lower intrinsic efficacy at 5-HT

(<25%), which distinguishes its behavioral profile (anxiogenic) from hallucinogens like DOI.

Part 2: Functional Validation (In Vitro)

To validate mCPP activity specifically at the 5-HT


 receptor, a Calcium Flux Assay  is the gold standard. The 5-HT

receptor couples to G

, leading to phospholipase C (PLC) activation and intracellular calcium release.
Protocol: 5-HT Calcium Mobilization Assay

Objective: Quantify mCPP-induced calcium release in HEK-293 cells stably expressing human 5-HT


 receptors.

Materials:

  • Cell Line: HEK-293-h5HT2C (stable transfection).

  • Dye: Fluo-4 AM or Indo-1 AM (calcium indicators).

  • Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (prevents dye leakage).

  • Controls: Serotonin (Positive), SB-242084 (Selective 5-HT

    
     Antagonist).[1]
    

Step-by-Step Workflow:

  • Cell Seeding: Plate cells at 40,000 cells/well in black-wall/clear-bottom 96-well poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading:

    • Remove growth medium.

    • Add 100 µL/well of Fluo-4 AM loading solution (2 µM final conc. in Assay Buffer).

    • Incubate: 45 mins at 37°C, then 15 mins at room temperature (RT) to minimize artifacts.

  • Baseline Measurement: Place plate in FLIPR or similar fluorescence plate reader. Measure baseline fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

  • Agonist Addition:

    • Inject 20 µL of mCPP (10x concentration) to achieve final concentrations ranging from 0.1 nM to 10 µM .

    • Validation Step: For specificity check, pre-incubate separate wells with SB-242084 (100 nM) for 15 mins prior to mCPP addition.

  • Data Acquisition: Record fluorescence kinetics for 120 seconds.

  • Analysis: Calculate

    
     (Peak Fluorescence minus Baseline / Baseline). Plot dose-response curve to determine EC
    
    
    
    .

Success Criteria:

  • mCPP EC

    
     should fall between 10–50 nM .
    
  • Pre-treatment with SB-242084 must abolish the signal (>90% inhibition), confirming 5-HT

    
     specificity.
    

Part 3: In Vivo Validation & Behavioral Endpoints

mCPP is extensively used to phenotype 5-HT responsiveness in rodents. Because it is non-selective, the specific behavioral output depends on the dose and the presence of antagonists.

Primary Endpoints:

  • Hypolocomotion: Mediated primarily by 5-HT

    
      activation.[2]
    
    • Dose: 0.5 – 3.0 mg/kg (i.p.).

    • Validation: Blocked by SB-242084 but not by selective 5-HT

      
       antagonists (e.g., M100907).
      
  • Anxiety-like Behavior: Measured in Elevated Plus Maze (EPM).

    • Effect: Reduced open arm time (anxiogenic).

    • Mechanism:[3][4][5] Mixed 5-HT

      
       and 5-HT
      
      
      
      contribution.[1][2]
  • Hypophagia (Appetite Suppression):

    • Effect: Reduction in food intake (palatable snacks).[6]

    • Mechanism:[3][4][5] 5-HT

      
       modulation of POMC neurons in the arcuate nucleus.
      

Part 4: Comparative Analysis

When to choose mCPP vs. Alternatives?

  • Choose mCPP when:

    • You are replicating historical data or clinical challenge studies (mCPP is used in human anxiety provocation tests).

    • You need a broad "serotonergic tone" agonist to screen for general 5-HT system dysregulation.

    • You are studying the metabolic breakdown of Trazodone.

  • Choose Lorcaserin when:

    • You require strict 5-HT

      
       selectivity to rule out 5-HT
      
      
      
      (hallucinogenic) or 5-HT
      
      
      (cardiac valvulopathy) confounds.
  • Choose DOI when:

    • You specifically want to activate 5-HT

      
       receptors (head-twitch response model).
      

Part 5: Experimental Workflows (Visualized)

Diagram 1: 5-HT Signaling Pathway Activated by mCPP

This diagram illustrates the Gq-coupled pathway utilized in the Calcium Flux Assay.

G mCPP mCPP (Agonist) Receptor 5-HT2C Receptor (GPCR) mCPP->Receptor  Binds Gq Gαq Protein Receptor->Gq  Activates PLC PLCβ (Phospholipase C) Gq->PLC  Stimulates IP3 IP3 (Second Messenger) PLC->IP3  Hydrolyzes PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER  Binds IP3R Calcium Ca2+ Release (Fluorescent Signal) ER->Calcium  Flux

Caption: Signal transduction pathway for mCPP-induced Calcium mobilization via 5-HT2C/Gq coupling.

Diagram 2: Experimental Decision Tree for mCPP Validation

A logic flow for researchers to verify mCPP specificity in their specific model.

Workflow Start Start: Validate mCPP Response Assay Run Functional Assay (Ca2+ Flux or Behavior) Start->Assay Result Observe Effect (e.g., Signal Increase) Assay->Result Check Specificity Check Result->Check Antag2C Pre-treat with SB-242084 (2C Antagonist) Check->Antag2C Antag2A Pre-treat with M100907 (2A Antagonist) Check->Antag2A Res2C Signal Blocked? Antag2C->Res2C Res2A Signal Blocked? Antag2A->Res2A Concl2C Conclusion: Mediated by 5-HT2C Res2C->Concl2C Yes ConclMixed Conclusion: Mixed/Non-2C Mechanism Res2C->ConclMixed No Res2A->Concl2C No Concl2A Conclusion: Mediated by 5-HT2A Res2A->Concl2A Yes

Caption: Validation logic to distinguish 5-HT2C vs 5-HT2A mediated effects using selective antagonists.

References

  • Roth, B. L., et al. (2000). The NIMH Psychoactive Drug Screening Program (PDSP) Database.[7][8] University of North Carolina at Chapel Hill.[7][8] [Link]

  • Gundlah, C., et al. (1997). Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action.[2] Neuropharmacology.[2][3][4][9] [Link]

  • Porter, R. H., et al. (1999). Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. British Journal of Pharmacology. [Link]

  • Higgins, G. A., et al. (2013). Evaluation of chemically diverse 5-HT2C receptor agonists on behaviours motivated by food and nicotine.[6] Psychopharmacology.[2][4][6][8][10] [Link]

Sources

Validation

Strategic Metabolite Profiling of 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) in Urine: A Comparative Methodological Guide

Executive Summary The emergence of 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) , also known as "Kleferein," represents a significant challenge in forensic toxicology.[1] As a halogenated phenylpiperazine designer dr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of 1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) , also known as "Kleferein," represents a significant challenge in forensic toxicology.[1] As a halogenated phenylpiperazine designer drug, it mimics the psychostimulant effects of MDMA and mCPP but lacks extensive pharmacokinetic data.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) —specifically UHPLC-Q-TOF-MS —against traditional GC-MS and Targeted LC-MS/MS (QqQ) workflows for the identification of 3,4-CFPP and its metabolites in urine. While traditional methods offer cost advantages, they fail to provide the structural elucidation required for novel metabolites where reference standards are unavailable.

Part 1: The Metabolic Landscape of 3,4-CFPP

Understanding the metabolic fate of 3,4-CFPP is the prerequisite for selecting an analytical platform. Unlike its analog mCPP (1-(3-chlorophenyl)piperazine), which undergoes extensive para-hydroxylation, 3,4-CFPP contains a fluorine atom at the para-position (C4), blocking the primary metabolic site.

Predicted Metabolic Pathways

Based on structural analogs (mCPP, TFMPP) and halogenated drug metabolism principles, the metabolism of 3,4-CFPP in urine proceeds via three distinct pathways:

  • Aromatic Hydroxylation (Phase I): Since the C4 position is blocked by fluorine, hydroxylation shifts to the C2, C5, or C6 positions, or involves defluorination (rare). The resulting hydroxy-3,4-CFPP is a critical urinary marker.

  • Piperazine Ring Degradation: N-dealkylation leads to the formation of 3-chloro-4-fluoroaniline (CFA) .

  • Phase II Conjugation: Glucuronidation and sulfation of the hydroxy-metabolites to increase water solubility for excretion.

Visualization: Predicted Metabolic Pathway (DOT)

MetabolicPathway Parent Parent Drug 3,4-CFPP (m/z 215.07) OH_Met Hydroxy-3,4-CFPP (m/z 231.06) (Positional Isomers) Parent->OH_Met CYP2D6/3A4 (Hydroxylation) Aniline 3-Chloro-4-fluoroaniline (CFA) (Degradation Product) Parent->Aniline N-Dealkylation NOxide 3,4-CFPP N-Oxide (m/z 231.06) Parent->NOxide N-Oxidation Gluc O-Glucuronide-3,4-CFPP (m/z 407.09) (Major Urinary Metabolite) OH_Met->Gluc UGT (Glucuronidation) Sulfate O-Sulfate-3,4-CFPP (m/z 311.02) OH_Met->Sulfate SULT (Sulfation) Acetyl N-Acetyl-3-chloro-4-fluoroaniline (Acetylated CFA) Aniline->Acetyl NAT (Acetylation)

Figure 1: Predicted metabolic pathway of 3,4-CFPP in human urine, highlighting the shift from para-hydroxylation due to fluorine substitution.

Part 2: Comparative Technology Review

For a researcher tasked with identifying 3,4-CFPP metabolites without commercially available metabolite standards, the choice of instrument dictates the success rate.

Comparison Table: Analytical Performance
FeatureUHPLC-Q-TOF-MS (Recommended) GC-MS (Traditional) LC-MS/MS (Triple Quad)
Primary Utility Discovery & Elucidation Routine ScreeningTargeted Quantitation
Metabolite Coverage High (Detects conjugates & polar metabolites intact)Low (Requires hydrolysis; misses intact conjugates)Medium (Blind without MRM transitions)
Sample Prep Dilute-and-Shoot or SPEHydrolysis + LLE + DerivatizationSPE or Dilute-and-Shoot
Sensitivity High (pg/mL)Moderate (ng/mL)Very High (fg/mL)
Selectivity Mass Accuracy (<5 ppm) distinguishes isobarsRetention Index + EI SpectraMRM Ratios
Retrospective Analysis Yes (Data can be re-mined later)No (Limited to acquired scan range)No (Only monitors set MRMs)
Cost per Sample HighLowMedium
Critical Analysis
  • Why GC-MS Fails for Metabolomics: GC-MS requires the sample to be volatile. Phase II metabolites (glucuronides) are non-volatile and thermally unstable. To detect them by GC-MS, you must perform acid or enzymatic hydrolysis to cleave the sugar moiety, converting them back to Phase I metabolites. This adds a labor-intensive step and destroys the information about the conjugation pattern.

  • Why Triple Quad (QqQ) is Insufficient: QqQ instruments operate in MRM (Multiple Reaction Monitoring) mode. To set up an MRM, you must know the precursor and product ions beforehand. For a novel NPS like 3,4-CFPP, where metabolite standards are unavailable, you are effectively flying blind.

  • The HRMS Advantage: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instruments acquire full-scan data with high mass accuracy. This allows for Post-Acquisition Data Mining using Mass Defect Filtering (MDF) and isotope pattern matching to find metabolites based on the specific chlorine-fluorine signature (

    
     ratio ~3:1), even without prior knowledge of their structure.
    

Part 3: The "Product" Workflow: UHPLC-Q-TOF-MS Protocol

This section details the optimal workflow for identifying 3,4-CFPP metabolites, designed to ensure scientific integrity and reproducibility.

Sample Preparation (Solid Phase Extraction)

Rationale: Urine contains high salt and urea concentrations that suppress ionization. SPE provides cleaner extracts than "Dilute-and-Shoot" for metabolite discovery.

  • Sample Hydrolysis (Optional but Recommended for Total Fraction):

    • Mix 1 mL urine with 1 mL

      
      -glucuronidase (E. coli or Helix pomatia) in acetate buffer (pH 5.0).
      
    • Incubate at 60°C for 1 hour. Note: Run a parallel non-hydrolyzed sample to map intact conjugates.

  • SPE Conditioning: Use a mixed-mode cation exchange cartridge (e.g., Oasis MCX or Strata-X-C) to retain the basic piperazine nitrogen.

    • Condition with 1 mL Methanol, then 1 mL Water.

  • Loading: Load 1 mL of urine (pH adjusted to ~6.0).

  • Washing: Wash with 1 mL 0.1% Formic Acid in Water (removes acidic/neutral interferences). Wash with 1 mL Methanol (removes hydrophobic neutrals).

  • Elution: Elute with 1 mL 5% Ammonia in Methanol . The high pH neutralizes the protonated amine, releasing the drug.

  • Reconstitution: Evaporate to dryness under nitrogen; reconstitute in 100

    
    L Mobile Phase A.
    
UHPLC-Q-TOF-MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Acquisition Mode: Data-Independent Acquisition (DIA/SWATH) or Data-Dependent Acquisition (DDA) .

    • Why: DDA automatically triggers MS/MS fragmentation on the most intense ions, providing structural fingerprints for identification.

Data Processing Strategy (The "Secret Sauce")

To identify unknown metabolites of 3,4-CFPP, apply the following logic filters in your software (e.g., MassHunter, UNIFI, or MZmine):

  • Mass Defect Filter (MDF):

    • Parent 3,4-CFPP Mass Defect: ~0.067 Da.

    • Metabolites usually retain the core structure. Set a filter window of ±50 mDa around the mass defect of the parent drug relative to its mass.

  • Isotope Pattern Filter:

    • Search for ions displaying the characteristic Chlorine pattern (A and A+2 peaks with ~3:1 intensity ratio).

  • Diagnostic Fragment Ions:

    • Look for the m/z 176.004 fragment (3-chloro-4-fluorophenyl cation) or m/z 148.05 (piperazine ring cleavage).

    • Logic: Any peak in the chromatogram producing these fragments in MS/MS is structurally related to the parent.

Visualization: Analytical Workflow (DOT)

Workflow Sample Urine Sample Prep SPE Extraction (Mixed-Mode Cation) Sample->Prep Sep UHPLC Separation (C18 Column) Prep->Sep Detect Q-TOF MS (DDA Mode) Sep->Detect Process Data Mining (MDF + Isotope Filter) Detect->Process ID Metabolite ID (Structure Elucidation) Process->ID

Figure 2: Step-by-step analytical workflow for the identification of 3,4-CFPP metabolites using High-Resolution Mass Spectrometry.

References

  • Meyer, M. R., et al. (2013). "Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine." Journal of Analytical Toxicology. Link

  • Staack, R. F., & Maurer, H. H. (2005). "Metabolism of designer drugs of abuse." Current Drug Metabolism. Link

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2019).[1] "EMCDDA-Europol 2018 Annual Report on the implementation of Council Decision 2005/387/JHA." Publications Office of the European Union. Link

  • Krotulski, A. J., et al. (2018). "New synthetic opioids: Part 1. N-substituted piperazines."[2] Journal of Analytical Toxicology. Link

  • Cayman Chemical. (2023). "1-(3-Chloro-4-fluorophenyl)piperazine (hydrochloride) Product Information." Cayman Chemical.[3] Link

Sources

Comparative

Technical Guide: Cross-Reactivity of 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP)

Executive Summary: The "Dirty Drug" Dilemma 1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) is a widely cited phenylpiperazine derivative, historically utilized as a pharmacological probe for the 5-HT receptor. However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dirty Drug" Dilemma

1-(3-Chloro-4-fluorophenyl)piperazine (mCPP) is a widely cited phenylpiperazine derivative, historically utilized as a pharmacological probe for the 5-HT


 receptor. However, its utility is complicated by a "promiscuous" binding profile. While it exhibits high affinity for 5-HT

, it lacks the selectivity required for definitive target validation in isolation.

Key Insight for Researchers: mCPP is not merely a 5-HT


 agonist; it acts as a 5-HT

agonist
and a 5-HT

antagonist
, while simultaneously binding with high affinity to 5-HT

and

-adrenergic
receptors. Data derived from mCPP without the use of selective masking agents should be interpreted with extreme caution.

Part 1: The Pharmacological Profile (Quantitative Data)

The following data aggregates binding affinities (


) and functional potencies (

) from validated radioligand binding assays. Note the narrow therapeutic window between the primary target (5-HT

) and off-targets.
Table 1: Comparative Receptor Affinity Profile
Receptor TargetAffinity (

nM)
Functional ModeClinical/Experimental Implication
5-HT

3.4 - 6.0 Agonist Primary target. Mediates hypophagia and anxiety-like behaviors.[1]
5-HT

28.8 - 30.0Partial AgonistHigh risk of valvulopathy confounders in chronic dosing studies.
5-HT

32.1 - 50.0Antagonist Critical Confound: mCPP antagonism here can mask 5-HT

mediated effects or alter locomotor baselines.
5-HT

~40 - 100AgonistContributes to anxiolytic signals, opposing 5-HT

anxiogenesis.

-Adrenergic
~570AntagonistPotential cardiovascular artifacts; often overlooked in CNS studies.
SERT ~230 (

)
Reuptake InhibitorCan increase synaptic serotonin, indirectly activating all 5-HT receptors.

Data Interpretation: mCPP exhibits only a ~10-fold selectivity window for 5-HT


 over 5-HT

and 5-HT

. In physiological systems, this window often collapses, leading to mixed signaling.

Part 2: The Cross-Reactivity Landscape (Mechanism)

To understand the impact of mCPP's cross-reactivity, we must visualize the signaling "spiderweb." The diagram below illustrates the direct receptor interactions and the downstream physiological outputs that may be conflated with 5-HT


 activity.
Figure 1: mCPP Multi-Target Interaction Map

mCPP_Profile mCPP mCPP (Ligand) HT2C 5-HT2C (Primary) mCPP->HT2C Agonist (Ki ~3.4nM) HT2A 5-HT2A (Confound) mCPP->HT2A Antagonist (Ki ~32nM) HT2B 5-HT2B (Peripheral) mCPP->HT2B Part. Agonist (Ki ~29nM) Alpha2 α2-Adrenergic mCPP->Alpha2 Affinity (Ki ~570nM) SERT SERT (Transporter) mCPP->SERT Inhibitor Anxiety Anxiety/Hypophagia HT2C->Anxiety Locomotion Locomotor Changes HT2A->Locomotion Modulates CV Cardiovascular Effects HT2B->CV Alpha2->CV

Caption: Network topology of mCPP interactions. Green arrows indicate activation; red dashed arrows indicate antagonism. Note the opposing functional roles at 5-HT2C and 5-HT2A.

Part 3: Comparative Performance Guide

When should you use mCPP versus more selective alternatives?

FeaturemCPP Lorcaserin CP-809,101 WAY-161503
Selectivity (2C vs 2A) Low (~10x)High (~100x)Very High (>1000x)High
Primary Use Case Broad spectrum challenge; historical comparison.Obesity research; highly specific 2C activation.[2]Molecular pharmacology; precise pathway dissection.Functional assays.[2][3][4][5][6][7]
Main Drawback "Dirty" profile requires antagonists to validate results.Controlled substance (Schedule IV) in some regions.[6][8][9][10][11][12]Less clinical translational data than mCPP.-
Recommendation Avoid for primary characterization. Use only with blockers (e.g., SB-242084) to prove specificity.Preferred for behavioral studies targeting 5-HT

.[13]
Preferred for in vitro molecular signaling.Good alternative for functional assays.

Part 4: Validated Experimental Protocols

To generate trustworthy data with mCPP, you must employ self-validating controls. The following protocols integrate "masking" strategies to isolate receptor activity.

Protocol A: Functional Calcium Flux Assay (G Coupled)

Objective: Quantify 5-HT


 activation while excluding 5-HT

interference.

Reagents:

  • HEK-293 cells stably expressing human 5-HT

    
     (edited or unedited isoforms).
    
  • Calcium Indicator: Fluo-4 AM.[4][14]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Masking Agent (Critical): 100 nM Ketanserin (blocks 5-HT

    
     without significantly affecting 5-HT
    
    
    
    at this concentration).

Workflow:

  • Cell Loading: Incubate cells with 4

    
    M Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye extrusion) for 45 min at 37°C.
    
  • Equilibration: Wash cells 3x with Assay Buffer. Incubate at Room Temperature (RT) for 15 min.

  • Pre-treatment (The Validation Step):

    • Group A: Vehicle.[4][11][15]

    • Group B: Ketanserin (100 nM) – Masks 5-HT

      
      .
      
    • Group C: SB-242084 (100 nM) – Blocks 5-HT

      
       (Negative Control).
      
    • Incubate for 15 minutes.

  • Agonist Addition: Inject mCPP (concentration range

    
     to 
    
    
    
    M).
  • Detection: Measure fluorescence (

    
     488nm / 
    
    
    
    525nm) every 1 second for 60 seconds.
  • Analysis: Calculate

    
    .
    
    • Valid Result: Signal is preserved in Group B but abolished in Group C.

Protocol B: Radioligand Competition Binding

Objective: Determine specific affinity (


) of mCPP for a target receptor.

Workflow Visualization:

Binding_Protocol Step1 Membrane Prep (CHO/HEK expressing 5-HT2C) Step3 Add Radioligand [3H]-Mesulergine (~1 nM) Step1->Step3 Step2 Define Non-Specific Binding (NSB) Add 10µM Mianserin Step2->Step3 Control Wells Step4 Add Competitor mCPP (10^-10 to 10^-5 M) Step3->Step4 Step5 Incubation 60 min @ 25°C (Equilibrium) Step4->Step5 Step6 Filtration & Wash GF/B Filters + PEI Step5->Step6 Step7 Scintillation Counting Step6->Step7

Caption: Standardized competition binding workflow. Note: [3H]-Mesulergine is preferred for 5-HT2C as it labels both agonist and antagonist states.

References

  • Roth, B. L., et al. (1992). "The pharmacology of the 5-HT2C receptor." Journal of Pharmacology and Experimental Therapeutics.

  • Hamik, A., & Peroutka, S. J. (1989).[16] "1-(m-Chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain."[10][16] Biological Psychiatry, 25(5), 569-575.[16]

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587.

  • Higgins, G. A., et al. (2013). "Pharmacological manipulation of the 5-HT2C receptor: an update on recent progress." Current Opinion in Pharmacology, 13(1), 28-34.
  • Porter, R. H., et al. (1999). "Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells." British Journal of Pharmacology, 128(1), 13-20.

Sources

Validation

Comparative Analysis of Psychoactive Piperazines: BZP, TFMPP, and mCPP

Content Type: Technical Comparison Guide Audience: Researchers, Toxicologists, and Drug Development Scientists Introduction: The Piperazine Scaffold in Psychopharmacology Originally developed in the 1950s as anti-helmint...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Introduction: The Piperazine Scaffold in Psychopharmacology

Originally developed in the 1950s as anti-helminthic agents (dewormers), phenylpiperazines re-emerged in the early 2000s as "legal high" alternatives to MDMA (Ecstasy). This guide provides a rigorous technical comparison of the three primary analogues: 1-Benzylpiperazine (BZP) , 3-Trifluoromethylphenylpiperazine (TFMPP) , and meta-Chlorophenylpiperazine (mCPP) .

Unlike phenethylamines (e.g., MDMA, Amphetamine), these compounds utilize a piperazine ring scaffold.[1] While BZP acts primarily as a stimulant, TFMPP and mCPP function as serotonergic mimetics. This guide analyzes their distinct pharmacodynamics, metabolic profiles, and the analytical protocols required for their detection in biological matrices.

Pharmacodynamic Profiling: Receptor Affinity & Mechanism

The psychoactive effects of piperazines are dictated by their selectivity for monoamine transporters (DAT, SERT, NET) and specific serotonin receptor subtypes.

2.1 Mechanism of Action[2]
  • BZP (The Stimulant): Functions as a catecholamine releaser. It reverses the direction of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), causing an efflux of dopamine and norepinephrine into the synaptic cleft. Its mechanism mirrors that of amphetamine but with lower potency (~10% of d-amphetamine).

  • TFMPP & mCPP (The Mimics): These compounds act as non-selective serotonin receptor agonists and serotonin releasing agents. They possess high affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors. They lack significant dopaminergic activity when administered alone.
  • The "Entourage" Effect: BZP and TFMPP are frequently co-administered (typically at a 2:1 ratio). This combination is designed to mimic MDMA: BZP provides the dopaminergic rush (energy), while TFMPP provides the serotonergic effects (mood elevation/hallucinations).

2.2 Comparative Binding Affinity Data

The following table summarizes the receptor binding profiles based on inhibition constants (


) and transporter selectivity.
CompoundPrimary TargetSecondary TargetTransporter Selectivity5-HT Receptor AffinityPrimary Effect
BZP DAT / NETSERT (Weak)DAT > SERTNegligiblePsychostimulant
TFMPP SERT5-HT

, 5-HT

SERT >>> DATHigh (

nM)
Hallucinogen / Anxiogenic
mCPP 5-HT

SERTSERT > DATHigh (Non-selective)Anxiogenic / Hallucinogen
2.3 Visualizing the Synaptic Mechanism

The diagram below illustrates the synergistic mechanism when BZP and TFMPP are co-administered to mimic MDMA.

SynapticMechanism Figure 1: Synergistic Mechanism of BZP and TFMPP at the Synapse BZP BZP (Stimulant) DAT Dopamine Transporter (DAT) BZP->DAT Inhibit/Reverse TFMPP TFMPP (Serotonergic) SERT Serotonin Transporter (SERT) TFMPP->SERT Inhibit/Reverse Receptor_5HT 5-HT2A / 5-HT2C Receptor Activation TFMPP->Receptor_5HT Direct Agonism DA_Release Dopamine Efflux (Increased Extracellular DA) DAT->DA_Release Transport Reversal HT_Release Serotonin Efflux (Increased Extracellular 5-HT) SERT->HT_Release Transport Reversal MDMA_Mimic MDMA-like Effect (Stimulation + Hallucination) DA_Release->MDMA_Mimic HT_Release->MDMA_Mimic Receptor_5HT->MDMA_Mimic

Pharmacokinetics & Metabolic Profiling[3]

Understanding the metabolism of these compounds is critical for toxicology and forensic interpretation. Both compounds undergo extensive hepatic metabolism via the Cytochrome P450 system.

  • Absorption: Rapidly absorbed with peak plasma concentrations (

    
    ) occurring between 60–90 minutes.[3]
    
  • Metabolism:

    • BZP: Metabolized primarily by CYP2D6 to 4-hydroxy-BZP and 3-hydroxy-BZP.

    • TFMPP: Metabolized to 4-hydroxy-TFMPP (via hydroxylation of the aromatic ring).

  • Drug-Drug Interaction (Inhibition): Experimental data suggests that co-administration alters the metabolic profile.[4][3] BZP and TFMPP compete for CYP enzymes, leading to reduced clearance of metabolites and potentially prolonging toxicity.

Metabolism Figure 2: Hepatic Metabolic Pathways of Piperazines BZP BZP (Parent) CYP CYP450 (CYP2D6, 1A2, 3A4) BZP->CYP TFMPP TFMPP (Parent) TFMPP->CYP OH_BZP 3-OH-BZP 4-OH-BZP CYP->OH_BZP Hydroxylation OH_TFMPP 4-OH-TFMPP CYP->OH_TFMPP Hydroxylation Phase2 Phase II Conjugation Excretion Renal Excretion (Glucuronides/Sulfates) Phase2->Excretion OH_BZP->Phase2 OH_TFMPP->Phase2

Analytical Protocol: GC-MS Quantification

For forensic validation, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Due to the polarity of the piperazine amine group, derivatization is strongly recommended to improve peak shape and sensitivity.

4.1 Validated Experimental Workflow

Objective: Quantification of BZP and TFMPP in Human Plasma/Urine.

Reagents:

  • Derivatizing Agent: Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFAA). Note: HFBA provides stable perfluoroacyl derivatives.

  • Internal Standard (IS): BZP-d7 or TFMPP-d4.

Step-by-Step Protocol:

  • Sample Preparation:

    • Aliquot 200 µL of plasma/urine.

    • Add 50 µL of Internal Standard solution.

    • Add 200 µL of Carbonate Buffer (pH 9.5) to basify the sample (ensures amines are in non-ionized form for extraction).

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of extraction solvent (Ethyl Acetate or Chlorobutane).

    • Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic (upper) layer to a clean glass tube.

    • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization (Acylation):

    • Reconstitute residue in 50 µL Ethyl Acetate.

    • Add 50 µL HFBA .

    • Incubate at 70°C for 30 minutes.

    • Evaporate excess reagent under nitrogen.

    • Reconstitute in 100 µL Ethyl Acetate for injection.

  • GC-MS Parameters:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[5]

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

    • Ions (SIM Mode):

      • BZP-HFB: Target ions

        
         240, 91.
        
      • TFMPP-HFB:[6] Target ions

        
         280, 145.
        

AnalyticalWorkflow Figure 3: GC-MS Analytical Workflow for Piperazines Sample Biological Sample (Plasma/Urine) Basify Alkalinization (pH 9.5 Carbonate Buffer) Sample->Basify Extract Liquid-Liquid Extraction (Ethyl Acetate) Basify->Extract Derivatize Derivatization (HFBA, 70°C, 30 min) Extract->Derivatize Organic Layer Dried GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Reconstituted

Toxicological Assessment

The safety profile of piperazines is distinct from amphetamines. While they lack the potent neurotoxicity of methamphetamine (e.g., long-term dopamine depletion), they present acute risks, particularly regarding seizure thresholds.

  • Seizure Potential: BZP significantly lowers the seizure threshold. Clinical reports frequently cite grand mal seizures in overdose cases, even in patients with no history of epilepsy. This is likely due to GABAergic antagonism or excessive glutamatergic drive.

  • Hepatotoxicity: In vitro studies using hepatocyte cultures indicate that the BZP/TFMPP mixture induces greater toxicity than either compound alone, suggesting synergistic cytotoxicity mediated by oxidative stress and mitochondrial complex I inhibition.

  • Renal Toxicity: mCPP has been associated with serotonin syndrome and rhabdomyolysis, leading to secondary renal failure.

References
  • Simmler, L. D., et al. (2014).[7] Monoamine transporter pharmacology and transcriptional profiling of the new psychoactive substances. Neuropharmacology.[3][8][9] Link

  • Baumann, M. H., et al. (2005).[7] N-Substituted piperazines abused as falsely labeled Ecstasy. Journal of Pharmacology and Experimental Therapeutics. Link

  • Schep, L. J., et al. (2011).[10] The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine.[11] Clinical Toxicology.[3][10][12] Link

  • Antia, U., et al. (2009). In vivo interactions between BZP and TFMPP (party pill drugs).[4][3][9][13] New Zealand Medical Journal. Link

  • Tsutsumi, H., et al. (2005). Development of simultaneous gas chromatography-mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP).[11] Journal of Chromatography B. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)piperazine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.